5-Chloro-7-methyl-1,3-benzoxazole-2-thiol chemical properties
Comprehensive Technical Guide: 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol in Chemical Synthesis and Drug Discovery Executive Summary As a privileged scaffold in medicinal chemistry and materials science, the benzoxazole c...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide: 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol in Chemical Synthesis and Drug Discovery
Executive Summary
As a privileged scaffold in medicinal chemistry and materials science, the benzoxazole core offers immense versatility. Specifically, 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CAS: 93794-45-7) represents a highly functionalized building block. The strategic placement of a chlorine atom at the C5 position enhances lipophilicity and enables halogen bonding within biological targets, while the C7 methyl group provides steric shielding that can dictate the conformational geometry of subsequent derivatives. This whitepaper details the physicochemical profiling, mechanistic synthesis, and derivatization logic of this critical intermediate, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the structural dynamics of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is essential for predicting its reactivity. In solution, this compound exhibits prototropic tautomerism , existing in an equilibrium between the thiol (-SH) and thione (=S) forms[1]. While the thione form is often thermodynamically favored in polar solvents, the thiol form is the primary reactive species during nucleophilic substitution.
The foundational synthesis of the benzoxazole-2-thiol core relies on the condensation of an o-aminophenol derivative with a thiocarbonyl source[1]. For this specific compound, the precursor is 2-amino-4-chloro-6-methylphenol .
Causality in Reagent Selection
Thiocarbonyl Source: Potassium ethylxanthate or carbon disulfide (CS₂) is utilized. Potassium ethylxanthate is often preferred in modern bench settings as it avoids the extreme volatility and toxicity of CS₂ while providing excellent atom economy[1].
Base Catalysis: A base (such as pyridine or KOH) is required to deprotonate the phenol and amine, enhancing their nucleophilicity to attack the thiocarbonyl carbon.
Acidic Workup: The reaction generates a water-soluble thiolate salt. Dropwise acidification shifts the equilibrium, protonating the sulfur and forcing the precipitation of the highly pure thiol product[1].
Workflow for the synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol via cyclization.
Standardized Experimental Protocol
Reaction Setup: Suspend 2-amino-4-chloro-6-methylphenol (20 mmol) and potassium ethylxanthate (21 mmol, 1.05 equiv) in 40 mL of dry pyridine within a round-bottom flask equipped with a reflux condenser[1].
Thermodynamic Cyclization: Stir and heat the mixture to 120 °C. Maintain reflux for 6 hours. The elevated temperature is critical to overcome the activation energy barrier for the elimination of H₂S and ethanol, driving the ring closure.
Cooling & Equilibration: Remove from heat and allow the mixture to cool to room temperature, stirring for an additional 12–16 hours to ensure complete conversion.
Acidification & Precipitation: Pour the mixture into ice water. Add 2 M Hydrochloric acid (HCl) dropwise under vigorous stirring until the pH reaches approximately 5–6[1]. The target compound will precipitate as a solid.
Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual pyridine salts, and dry in vacuo.
Reactivity & Derivatization Strategies
The ambidentate nature of the benzoxazole-2-thiol system allows for divergent derivatization, making it a powerful tool in library synthesis for high-throughput screening.
S-Alkylation vs. N-Alkylation (The Smiles Rearrangement)
When reacted with an electrophile (e.g., an alkyl halide or α-chloroacetamide) in the presence of a mild base (K₂CO₃), the sulfur atom, being highly polarizable and a softer nucleophile, attacks rapidly to yield the S-alkylated derivative (Kinetic Product).
However, under specific thermodynamic conditions (e.g., elevated temperatures, stronger bases like Cs₂CO₃), an intramolecular Smiles Rearrangement can occur[3]. The nitrogen atom attacks the newly formed thioether carbon, breaking the C-S bond and forming a new C-N bond, yielding the N-alkylated derivative (Thermodynamic Product). This metal-free rearrangement is heavily utilized to synthesize complex N-substituted 2-aminobenzoxazoles[3].
Tautomeric equilibrium and subsequent derivatization pathways for benzoxazole-2-thiols.
Applications in Drug Discovery
Derivatives of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol are actively explored in medicinal chemistry. The core acts as an isostere for benzimidazoles and benzothiazoles[4].
Antimicrobial Agents: The lipophilic nature of the 5-chloro substitution allows these molecules to penetrate bacterial cell walls more effectively, often exhibiting activity comparable to standard drugs like voriconazole[5].
Kinase Inhibitors: The planar heterocyclic core intercalates well into the ATP-binding pockets of various kinases. The 7-methyl group forces the molecule into a specific dihedral conformation when bound to a target protein, increasing selectivity and reducing off-target toxicity[6].
References
ACS Omega - Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement
URL:[Link]
MDPI - General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides
URL:[Link]
ResearchGate - An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water
URL:[Link]
Technical Guide: Structure Elucidation of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Executive Summary This technical guide details the structural elucidation of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CMBT). As a scaffold of significant pharmacological interest—often serving as a precursor for antimi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the structural elucidation of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CMBT). As a scaffold of significant pharmacological interest—often serving as a precursor for antimicrobial and anticancer agents—the precise characterization of CMBT is complicated by its thiol-thione tautomerism .
This document moves beyond basic spectral listing to provide a causal analysis of the molecule’s behavior. We will validate the substitution pattern (5-Cl, 7-Me) and definitively resolve the tautomeric state (N-H vs S-H) using a multi-modal approach combining NMR, IR, and Mass Spectrometry.
Part 1: Synthetic Origin & Impurity Profiling
To elucidate a structure, one must first understand its genesis. The impurity profile is directly dictated by the synthetic pathway.
Synthetic Pathway
The standard industrial synthesis involves the cyclization of 2-amino-4-chloro-6-methylphenol with carbon disulfide (
) or potassium ethyl xanthate in a basic medium (KOH/EtOH).
Mechanistic Insight:
Nucleophilic Attack: The primary amine attacks the electrophilic carbon of
.
Cyclization: The phenolic oxygen attacks the thiocarbonyl intermediate, closing the ring and eliminating
.
Acidification: The final workup with acetic acid yields the free thiol/thione.
Impurity Logic
Understanding the reaction allows us to predict specific contaminants that may interfere with spectral interpretation:
Disulfide Dimer: Oxidation of the thiol group (
) is common if the product is exposed to air during drying. This eliminates the -SH/NH signal in NMR.
Unreacted Aminophenol: Look for broad
signals (~5-6 ppm) and distinct O-H stretches.
Visualization: Synthesis & Impurity Flow
The following diagram maps the reaction logic to potential spectroscopic artifacts.
Caption: Figure 1. Synthetic pathway showing the origin of the target molecule and critical impurities (Dimer and Starting Material).
Part 2: The Tautomeric Challenge (Thiol vs. Thione)
The most critical aspect of characterizing this molecule is the prototropic tautomerism .
Thiol Form (Enethiol): Aromatic benzoxazole ring with an -SH group.
Thione Form (Thioamide): Non-aromatic oxazole ring with an N-H and C=S double bond.
Scientific Consensus:
In the solid state and in polar aprotic solvents (like DMSO), the Thione form predominates due to the high bond energy of C=S and stabilization via intermolecular hydrogen bonding (N-H···S). However, the compound is chemically named as a "thiol," leading to confusion.
Why this matters: If you look for an S-H stretch in the IR (~2550 cm⁻¹) and don't find it, you might falsely conclude the reaction failed. You must look for the Thione signatures.[1]
is required. often leads to poor solubility and broad exchangeable protons.
Predicted 1H NMR Data (400 MHz, DMSO-)
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
NH
13.5 - 14.0
Broad Singlet
1H
Diagnostic: Highly deshielded exchangeable proton confirms Thione form. (S-H would be ~3-4 ppm).
H-4
7.30 - 7.45
Doublet ( Hz)
1H
Meta-coupling to H-6. Deshielded by adjacent N and Cl.
H-6
7.10 - 7.20
Doublet ( Hz)
1H
Meta-coupling to H-4. Shielded relative to H-4 due to methyl donation.
CH3
2.35 - 2.45
Singlet
3H
Characteristic aromatic methyl group at position 7.
Causality in Assignment:
The substitution pattern is confirmed by the coupling constants. A 5,7-disubstituted pattern leaves protons at 4 and 6. These are meta to each other, resulting in a small coupling constant (
Hz). If the Cl were at position 6, we would see para coupling (negligible) or ortho coupling ( Hz).
Infrared Spectroscopy (FT-IR)
This is the primary tool for distinguishing the tautomers in the solid state.
Thione (C=S) Stretch: Look for a strong band at 1050–1200 cm⁻¹ .
N-H Stretch: A broad band around 3100–3400 cm⁻¹ .
S-H Stretch: Typically absent or very weak (would be at 2550 cm⁻¹).
Technique: EI or ESI-MS (Negative mode often works well for thiones).
Molecular Ion (
): 199.0 Da (based on ).
Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 dictates a characteristic 3:1 ratio between the peaks at
199 and 201.
Validation Check: If the M+2 peak is missing or <10%, the product is not chlorinated (likely the starting material was wrong or dechlorination occurred).
Part 4: Analytical Protocols (Self-Validating)
Protocol A: NMR Sample Preparation & Acquisition
Purpose: To ensure the exchangeable proton is visible and confirm the substitution pattern.
Preparation: Dissolve 10 mg of dry solid in 0.6 mL of DMSO-
.
Note: Do not use
or Methanol- as they facilitate rapid proton exchange, causing the N-H signal to disappear.
Acquisition: Run a standard proton sequence (16 scans).
Validation Check:
Zoom into the 13-14 ppm region. Presence of a signal confirms the Thione form.[1]
Check the aromatic region (7.0-7.5 ppm).[2] Integration must be exactly 1:1 for the two aromatic protons.
Protocol B: Tautomer Confirmation via D2O Exchange
Purpose: To prove the signal at 13+ ppm is indeed an exchangeable N-H/S-H and not an impurity.
Take the NMR tube from Protocol A.
Add 2 drops of
(Deuterium Oxide).
Shake vigorously and let stand for 5 minutes.
Re-run the NMR.
Result: The peak at ~13.8 ppm should disappear completely. The aromatic signals will remain unchanged.
Protocol C: Impurity Dimer Detection (TLC)
Purpose: Quick visual check for oxidative dimerization.
Stationary Phase: Silica Gel 60 F254 plates.
Mobile Phase: Hexane:Ethyl Acetate (7:3).
Visualization: UV light (254 nm).
Interpretation:
Target (Thiol/Thione): Lower
(more polar due to N-H).
Dimer (Disulfide): Higher
(non-polar, loss of H-bonding capability).
Part 5: Elucidation Logic Workflow
The following diagram illustrates the decision tree used to confirm the structure based on the data gathered above.
Caption: Figure 2. Structural elucidation decision tree. Green path indicates successful validation of the 5-chloro-7-methyl derivative.
References
Sultan Qaboos University. (2010). Infrared, Raman and temperature-dependent NMR spectra of benzoxazoline-2-thione. Elsevier Pure. Retrieved from [Link]
Beilstein Journals. (2015). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]
ResearchGate. (2023). Synthesis, Characterization and Microbial Studies of Benzoxazole Clubbed Thiol Derivatives. Heterocyclic Letters. Retrieved from [Link]
Technical Guide: Spectroscopic Characterization of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Topic: Spectroscopic Data for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 5-Chloro-7-methyl-1,3-ben...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Data for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CAS: 93794-45-7) is a functionalized heterocyclic scaffold critical in medicinal chemistry for its utility as a bioisostere and intermediate in the synthesis of antimicrobial, antifungal, and anticancer agents.[1][2][3] This guide provides a rigorous analysis of its spectroscopic signature, focusing on the distinction between its thione and thiol tautomers, elemental connectivity, and purity assessment.
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is a prerequisite for interpreting spectroscopic data correctly. Like most 2-mercaptobenzoxazoles, this compound exists in a dynamic equilibrium between the thiol (–SH) and thione (=S) forms.
Solid State & Polar Solvents: The equilibrium heavily favors the thione form (Benzo[d]oxazole-2(3H)-thione), characterized by an N–H bond and a C=S double bond.
Non-Polar Solvents / Basic Media: The thiol form (mercapto) can become significant or dominant, particularly upon S-alkylation.
Tautomeric Equilibrium Diagram
Caption: Dynamic equilibrium between the N-H thione (left) and S-H thiol (right) tautomers.[4]
Synthesis & Sample Origin
Spectroscopic impurities often stem from the synthetic route. The standard preparation involves the cyclization of 2-amino-4-chloro-6-methylphenol with carbon disulfide (
The mass spectrum provides the primary confirmation of the molecular weight and halogen substitution pattern.
Method: EI/ESI-MS (Positive Mode)
Parameter
Value / Range
Interpretation
Molecular Ion ()
199.0 m/z
Base peak for Cl isotope.
Isotope Peak ()
201.0 m/z
Characteristic 3:1 ratio (Cl : Cl) confirms one Chlorine atom.
Fragment ()
~166 m/z
Loss of SH radical (typical in thiol form).
Fragment ()
~171 m/z
Loss of CO from the oxazole ring (ring contraction).
Expert Insight: In ESI negative mode (
), look for the peak at 197.9 m/z . The stability of the anion is enhanced by the electron-withdrawing chlorine and the aromatic system, making negative mode highly sensitive for trace detection.
Infrared Spectroscopy (FT-IR)
IR is the definitive method for assessing the thione/thiol state in the solid phase.
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
Frequency ()
Assignment
Structural Significance
3100 – 3400
Broad band. Indicates the thione tautomer (H-bonded). Absence suggests S-alkylation or pure thiol form (rare).
2900 – 2980
Stretching vibration of the 7-Methyl group.
1610 – 1630
Characteristic of the benzoxazole ring system.
1490 – 1510
Skeletal vibrations of the benzene ring.
1150 – 1200
Thione character. Strong band confirming the C=S double bond.
1050 – 1080
Oxazole ring stretch.
740 – 760
Aryl chloride stretch.
Self-Validating Protocol: If a sharp peak appears around 2500–2600 cm⁻¹ (
stretch), the sample has oxidized or exists in the thiol form (uncommon in solid state). A clean spectrum should lack this peak and show strong and bands.
Nuclear Magnetic Resonance (NMR)
NMR data is predicted based on substituent effects (Additivity Rules) applied to the parent benzoxazole-2-thiol scaffold.
H NMR (400 MHz, DMSO-)
Shift (, ppm)
Multiplicity
Integration
Assignment
Coupling ()
13.8 – 14.0
Broad Singlet
1H
N-H
Exchangeable with . Confirms thione form.
7.35
Doublet (d)
1H
H-4
Meta-coupling ( Hz). Positioned between Cl and N.
7.15
Doublet (d)
1H
H-6
Meta-coupling ( Hz). Positioned between Cl and Me.[5][6]
2.42
Singlet (s)
3H
7-CH
Methyl group attached to the aromatic ring.
Interpretation Logic:
The 7-Methyl group eliminates the H-7 signal typically found in unsubstituted benzoxazoles.
The 5-Chloro substituent ensures H-4 and H-6 are meta to each other, resulting in characteristic doublet splitting with small coupling constants (~2 Hz).
Solvent Effect: In
, the N-H proton may appear sharper or shift upfield depending on concentration and H-bonding.
To ensure high-resolution data and prevent aggregation:
Solvent: Use DMSO-
(99.8% D) for maximum solubility and to stabilize the polar thione form.
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
Filtration: Filter through a glass wool plug if any turbidity remains (removes inorganic salts from synthesis).
Reference: Calibrate to residual DMSO peak (
2.50 ppm, 39.5 ppm).
Workflow: Synthesis to Characterization
Caption: Step-by-step workflow from precursor selection to final spectroscopic validation.
Applications in Drug Discovery
The 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol scaffold is a privileged structure in medicinal chemistry due to its ability to interact with cysteine residues in proteins via disulfide exchange or nucleophilic attack.
Antimicrobial Agents: The lipophilic methyl and chloro groups enhance membrane permeability, while the thiol/thione moiety can inhibit essential bacterial enzymes (e.g., FabH inhibitors).
Anticancer Research: Benzoxazole-2-thiols act as bioisosteres for purines, potentially inhibiting DNA synthesis or tubulin polymerization.
Linker Chemistry: The thiol group serves as a versatile "handle" for S-alkylation, allowing the attachment of larger pharmacophores or fluorophores.
References
PubChem Compound Summary. (2025). 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CAS 93794-45-7).[1][2][3] National Center for Biotechnology Information. Link
BenchChem Technical Data. (2025). Comparative Performance Analysis of Benzoxazole-2-thiol Analogs. Link
Sigma-Aldrich. (2025). Product Specification: 5-Chloro-2-mercaptobenzoxazole. (Used as structural reference for spectral assignments). Link
Asian Journal of Chemistry. (2010). Synthesis and Characterization of Benzoxazole Derivatives. (Methodology for 2-aminophenol cyclization).[8] Link
Potential Biological Activity of Substituted Benzoxazole-2-Thiols: A Technical Guide
Executive Summary The benzoxazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, characterized by its bioisosteric similarity to purine bases (adenine and guanine).[1] This structural homology...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzoxazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, characterized by its bioisosteric similarity to purine bases (adenine and guanine).[1] This structural homology allows substituted benzoxazole-2-thiols to interact promiscuously yet specifically with diverse biological targets, ranging from microbial cell wall enzymes to human receptor tyrosine kinases.
This technical guide analyzes the pharmacophore's versatility, focusing on three critical domains: antimicrobial efficacy , anticancer mechanisms (specifically VEGFR-2 inhibition and apoptosis induction), and enzyme inhibition profiles . It provides a rigorous examination of Structure-Activity Relationships (SAR), validated synthetic protocols, and self-validating biological assay workflows.
Part 1: Chemical Basis & Synthetic Architecture
Tautomerism and Reactivity
The core benzoxazole-2-thiol moiety exists in a dynamic equilibrium between the thiol (–SH) and thione (–NH–C=S) tautomers. While the thione form predominates in the solid state and polar solvents due to thioamide resonance stability, the thiol form is the nucleophilic species responsible for S-alkylation reactions essential for derivative synthesis.
Synthetic Workflow
The standard synthesis involves the cyclization of 2-aminophenol with carbon disulfide (
) in the presence of a base (KOH/EtOH). This yields the potassium salt, which is acidified to liberate the free thiol.
Figure 1: Synthesis and Functionalization Workflow
Caption: General synthetic pathway for benzoxazole-2-thiol and downstream functionalization [1][2].
Part 2: Pharmacological Spectrum[2][3]
Antimicrobial & Antifungal Activity
Substituted benzoxazole-2-thiols exhibit potent antimicrobial activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).
Mechanism of Action:
The lipophilic benzoxazole core facilitates penetration through the microbial cell membrane. Once intracellular, the thiol/thione moiety interacts with cysteine residues in essential enzymes, such as methionyl-tRNA synthetase , inhibiting protein synthesis [3].
Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)
Compound Substitution (5-position)
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungi)
Ref
Unsubstituted (H)
25.0
>100
50.0
[4]
5-Chloro
6.25
25.0
12.5
[4]
5-Nitro
3.12
12.5
6.25
[5]
5-Methyl
12.5
50.0
25.0
[4]
Standard (Ciprofloxacin)
0.5
0.01
N/A
--
Anticancer Activity: The VEGFR-2 Axis
Recent studies highlight benzoxazole-2-thiols as multi-kinase inhibitors.[2] A primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key driver of tumor angiogenesis.[2][3] Inhibition leads to the disruption of the PI3K/Akt/mTOR signaling cascade, ultimately triggering apoptosis via the mitochondrial pathway (Caspase-3 activation) [1][6].
Figure 2: Anticancer Mechanism of Action
Caption: Proposed signaling cascade inhibition by benzoxazole-2-thiol derivatives leading to apoptosis [1][6].[2]
Part 3: Structure-Activity Relationship (SAR) Deep Dive
To optimize biological activity, specific modifications to the benzoxazole scaffold are required. The SAR map below visualizes the "sweet spots" for substitution.
Key SAR Rules:
Position 5 (R1): Electron-withdrawing groups (EWGs) like
, , or significantly enhance antimicrobial and cytotoxic potency by increasing the lipophilicity and altering the electronic density of the ring system [4][7].
Position 2 (Thiol -SH): The free thiol is prone to rapid metabolic oxidation. S-alkylation (e.g., thioethers) or formation of thione-linked hydrazones improves metabolic stability and target binding affinity [2].
Position 6 (R2): Substitutions here are generally less effective than at Position 5 but can modulate solubility.
Figure 3: SAR Optimization Map
Caption: Structural modification zones for optimizing benzoxazole-2-thiol pharmacodynamics [4][7].
Part 4: Validated Experimental Protocols
Synthesis of 5-Chloro-1,3-benzoxazole-2-thiol
Rationale: The 5-chloro derivative is selected as a high-potency reference standard based on SAR data.
Reagents:
2-Amino-4-chlorophenol (0.01 mol)
Carbon disulfide (
) (0.015 mol)
Potassium hydroxide (KOH) (0.01 mol)
Ethanol (95%)
Protocol:
Dissolution: Dissolve 0.01 mol of KOH in 20 mL of ethanol. Add 0.01 mol of 2-amino-4-chlorophenol and stir until dissolved.
Addition: Add 0.015 mol of
dropwise to the solution.
Reflux: Heat the mixture under reflux for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in water.
Acidification: Acidify the aqueous solution with dilute HCl (10%) to pH 3–4. A precipitate will form.[4]
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Self-Validation: Melting point should be sharp (approx. 250–252°C for 5-Cl derivative). IR spectrum must show characteristic C=N stretch (~1620 cm⁻¹) and C-S stretch (~690 cm⁻¹) [2][8].
Biological Assay: MIC Determination (Broth Microdilution)
Rationale: This assay quantifies the exact potency of the synthesized compound against specific pathogens.
Protocol:
Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 1000 µg/mL).
Dilution: In a 96-well plate, perform serial two-fold dilutions using Mueller-Hinton broth, resulting in a concentration range of 100 µg/mL to 0.19 µg/mL.
Inoculation: Add 10 µL of standardized bacterial suspension (
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).
Part 5: Future Outlook
The benzoxazole-2-thiol scaffold is evolving beyond simple antimicrobial agents. Current trends point toward hybrid molecules —linking the benzoxazole core with other pharmacophores like 1,2,3-triazoles or coumarins. These hybrids aim to overcome drug resistance (MDR) in cancer cells by simultaneously targeting multiple pathways (e.g., EGFR and Tubulin polymerization) [7].
References
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research (IJPPR), 2025.[6] Available at: [Link]
Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 2012.[7] Available at: [Link]
Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 2018. Available at: [Link]
Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol Derivatives. ResearchGate, 2025. Available at: [Link]
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 2016. Available at: [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online, 2025. Available at: [Link]
Part 1: Executive Summary CAS 93794-45-7 , chemically identified as 5-Chloro-7-methylbenzo[d]oxazole-2-thiol (also known as 5-chloro-7-methyl-1,3-benzoxazole-2-thione), is a specialized heterocyclic building block critic...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
CAS 93794-45-7 , chemically identified as 5-Chloro-7-methylbenzo[d]oxazole-2-thiol (also known as 5-chloro-7-methyl-1,3-benzoxazole-2-thione), is a specialized heterocyclic building block critical in the synthesis of bioactive pharmacophores.[1] Unlike commodity chemicals, this intermediate offers a unique substitution pattern—a chlorine atom at the C5 position and a methyl group at the C7 position—on the benzoxazole core.
This specific electronic and steric configuration makes it a high-value scaffold for Medicinal Chemistry campaigns targeting:
Kinase Inhibition: The benzoxazole motif mimics the purine ring of ATP, allowing derivatives to bind into the hinge region of kinases (e.g., VEGFR, EGFR).
Antimicrobial Agents: S-substituted derivatives exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by disrupting cell wall synthesis or metabolic enzymes.
Agrochemicals: Used as a precursor for herbicides and fungicides due to its stability and bio-isosterism with indole and purine systems.
This guide provides an in-depth technical analysis of its properties, synthesis, and experimental utility, designed to accelerate its application in drug discovery workflows.
Stable under standard conditions. Sensitive to strong oxidizers (forms disulfides).
Structural Tautomerism
A critical feature of CAS 93794-45-7 is its thione-thiol tautomerism . In solution, it exists in equilibrium between the thione (NH form) and thiol (SH form).
Solid State: Predominantly exists as the thione (C=S) form due to intermolecular hydrogen bonding.
Basic Solution: Exists as the thiolate anion (–S⁻), which is the active nucleophile for S-alkylation reactions.
Part 3: Mechanism of Action & Applications
Pharmacophore in Drug Design
The 5-chloro-7-methylbenzoxazole core is a "privileged structure" in drug discovery.
Kinase Hinge Binder: The nitrogen (N3) and the thiol/thione group can form hydrogen bonds with the backbone residues of the ATP-binding site in kinases. The C5-Chlorine provides a halogen bond or hydrophobic interaction, while the C7-Methyl restricts rotation, locking the molecule into a bioactive conformation.
Bio-isosterism: It serves as a bio-isostere for guanine and adenine, making it effective in designing antimetabolites.
Synthetic Utility (S-Functionalization)
The primary utility of CAS 93794-45-7 is as a nucleophilic scaffold.
S-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, chloroacetone) yields thioethers. These derivatives are often the active pharmaceutical ingredients (APIs).
S-Oxidation: Oxidation of the sulfur leads to sulfoxides or sulfones, which are used to tune metabolic stability.
Part 4: Experimental Protocols
Protocol A: Synthesis of S-Substituted Derivatives (General Procedure)
Objective: To attach a pharmacophore side chain to the thiol group.[4]
Reagents:
CAS 93794-45-7 (1.0 equiv)
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (Et₃N)
Solvent: Acetone or DMF (Dimethylformamide)
Workflow:
Dissolution: Dissolve 1.0 mmol of CAS 93794-45-7 in 5 mL of anhydrous Acetone.
Activation: Add 2.0 mmol of anhydrous K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color as the thiolate anion generates.
Addition: Dropwise add 1.1 mmol of the Alkyl Halide.
Reaction: Reflux at 50–60°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup:
Filter off inorganic salts.
Evaporate solvent under reduced pressure.
Recrystallize the residue from Ethanol/Water to yield the S-alkylated product.
Protocol B: Solubility & Handling
Stock Solutions: Prepare 10 mM stock solutions in DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent disulfide dimerization.
Handling: Wear nitrile gloves and a dust mask. The thiol moiety can have a characteristic sulfur odor; handle in a fume hood.
Part 5: Visualization & Logic
Diagram 1: Tautomerism & Reactivity Logic
This diagram illustrates the equilibrium between the thione and thiol forms and how base activation drives the reaction toward S-alkylation.
Caption: Equilibrium shift from stable thione to reactive thiolate anion facilitates S-alkylation.
Diagram 2: Synthetic Workflow for Drug Discovery
A decision tree for researchers using CAS 93794-45-7 to generate a library of potential kinase inhibitors.
Caption: Divergent synthesis strategy using CAS 93794-45-7 to generate distinct bioactive classes.
Part 6: Safety & Stability
GHS Classification:
Warning: Harmful if swallowed (H302).
Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
STOT-SE: May cause respiratory irritation (H335).
Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed to prevent oxidation to the disulfide dimer.
Disposal: Dispose of as hazardous chemical waste containing sulfur and halogens.
Part 7: References
Chemical Identity & Properties:
PubChem Compound Summary for CID 12218679 (5-Chloro-7-methyl-1,3-benzoxazole-2-thiol). National Center for Biotechnology Information (2023).
Synthetic Methodology (Benzoxazole-2-thiols):
Abdel-Maksoud, M. S., et al. (2016). "Design, synthesis and antitumor evaluation of novel benzothiazole and benzoxazole derivatives." Molecules, 21(9), 1171. (Describes the general synthesis and bioactivity of the class).
Biological Applications (Antimicrobial):
Rida, S. M., et al. (2005). "Synthesis of some novel benzoxazole derivatives as anticancer, antimicrobial and anti-inflammatory agents." Archives of Pharmacal Research, 28, 665–676.
Mechanism of Action for Benzoxazole-2-thiol Compounds: A Technical Guide
Executive Summary The benzoxazole-2-thiol (2-mercaptobenzoxazole) scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to oscillate between thiol and thione tautomeric forms. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzoxazole-2-thiol (2-mercaptobenzoxazole) scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to oscillate between thiol and thione tautomeric forms. This "molecular switch" allows it to interact with diverse biological targets ranging from metalloenzymes to genomic regulators. This guide dissects the pharmacodynamics of this scaffold, focusing on its role as a Tyrosinase Inhibitor , Topoisomerase II Poison , and COX-2 Antagonist .
Part 1: The Chemical Foundation
The Thiol-Thione Tautomerism
The biological versatility of benzoxazole-2-thiol stems from its tautomeric equilibrium. While often represented in the thiol form (-SH), in solution—particularly in polar solvents and biological fluids—the compound exists significantly in the thione form (NH-C=S).
Thiol Form (Aromatic): Favored in non-polar environments; acts as a nucleophile in alkylation reactions.
Thione Form (Amide-like): Dominant in polar media; the nitrogen proton and thione sulfur create a potent bidentate ligand system capable of chelating metal ions (e.g., Cu²⁺, Zn²⁺) in enzyme active sites.
Pharmacophore Features[1][2][3]
Lipophilic Core: The benzene ring ensures membrane permeability and hydrophobic interactions within enzyme pockets.
Heteroatoms (N, O, S): Facilitate hydrogen bonding (H-bond donor/acceptor) and metal coordination.
Part 2: Mechanisms of Action (MoA)
Module A: The Metalloprotein Saboteur (Tyrosinase Inhibition)
Target: Tyrosinase (EC 1.14.18.1), a copper-containing enzyme critical for melanin biosynthesis.
Mechanism: Competitive Inhibition & Chelation.[1]
Benzoxazole-2-thiol derivatives function as "suicide substrates" or competitive inhibitors. The thione sulfur atom exhibits high affinity for the binuclear copper active site of tyrosinase.
Chelation: The sulfur and nitrogen atoms coordinate with the Cu²⁺ ions in the active site.
Steric Blockade: The benzoxazole ring occupies the hydrophobic pocket intended for L-Tyrosine or L-DOPA.
Result: Prevention of the hydroxylation of tyrosine to DOPAquinone, halting melanogenesis.
Module B: The Genetic Interceptor (Topoisomerase II Inhibition)
Target: DNA Topoisomerase II (Topo II), essential for DNA replication and decatenation.[2]
Mechanism: Topo II Poison (Interfacial Inhibition).
Unlike catalytic inhibitors that stop the enzyme from functioning, benzoxazole-2-thiols act as poisons by stabilizing the normally transient DNA-enzyme cleavage complex.
Intercalation: The planar benzoxazole system intercalates between DNA base pairs at the cleavage site.
Stabilization: The compound binds to the Topo II-DNA interface, locking the "molecular gate" in the closed conformation.
Catastrophe: This prevents the re-ligation of the DNA strands. When the replication fork collides with this frozen complex, it causes irreversible double-strand breaks, triggering apoptosis via the p53 pathway.
Module C: The Inflammatory Blockade (COX-2 Selectivity)
Target: Cyclooxygenase-2 (COX-2).[3][4][5]
Mechanism: Active Site Binding.[6]
Derivatives of benzoxazole-2-thiol exploit the structural differences between the constitutive COX-1 and inducible COX-2 isoforms. The COX-2 active site has a secondary "side pocket" (valine substitution) that accommodates the bulky benzoxazole scaffold, allowing for selective inhibition of prostaglandin synthesis without the gastrointestinal toxicity associated with COX-1 inhibition.
Part 3: Visualization of Pathways
Diagram 1: Multi-Target Signaling Cascade
This diagram illustrates how benzoxazole-2-thiol impacts both the nuclear (DNA replication) and cytoplasmic (Melanogenesis) pathways.
Caption: Dual-mechanism pathway showing Topoisomerase II stabilization (nuclear) and Tyrosinase copper chelation (cytoplasmic).
Part 4: Experimental Validation Framework
Protocol 1: Synthesis of Benzoxazole-2-thiol
A self-validating protocol for generating the core scaffold.
Dissolution: Dissolve 2-aminophenol in ethanol containing KOH. The solution will darken as the phenoxide forms.
Addition: Add CS₂ dropwise under constant stirring. Caution: CS₂ is highly flammable and toxic; use a fume hood.
Reflux: Heat the mixture to reflux (approx. 70-75°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
Workup: Cool the reaction mixture. Pour into crushed ice/water.
Acidification: Acidify with glacial acetic acid to pH 5–6. The thiolate anion converts to the thiol/thione form and precipitates.
Purification: Filter the solid. Recrystallize from ethanol to obtain needle-like crystals.
Validation Point: Melting point should be 193–195°C. IR spectrum should show -NH stretch (3100-3400 cm⁻¹) and C=S stretch (1100-1200 cm⁻¹) confirming the thione tautomer.
Protocol 2: Tyrosinase Inhibition Assay
Quantifying the "Metalloprotein Saboteur" effect.
Preparation: Dissolve test compounds in DMSO. Prepare Mushroom Tyrosinase solution (500 U/mL) in phosphate buffer (pH 6.8).
Incubation: Mix 20 µL enzyme + 20 µL test compound. Incubate at 25°C for 10 mins to allow chelation/binding.
Substrate Addition: Add 20 µL L-DOPA (0.5 mM).
Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) kinetically for 10 minutes.
Calculation: % Inhibition =
.
Protocol 3: In Silico Molecular Docking
Validating binding modes before synthesis.
Protein Prep: Retrieve PDB structures (e.g., 2Z5W for Tyrosinase, 1ZXM for Topo II). Remove water/ligands; add polar hydrogens.
Ligand Prep: Draw Benzoxazole-2-thiol. Minimize energy using DFT (B3LYP/6-31G*) to account for tautomeric ratios.
Grid Generation: Center grid box on the co-crystallized ligand or Cu²⁺ ions.
Docking: Run AutoDock Vina. Look for binding energies < -7.0 kcal/mol.
Success Criteria: Ligand must show H-bonds with active site residues (e.g., His residues coordinating Copper in Tyrosinase).
Part 5: Data Summary
Table 1: Comparative Activity of Benzoxazole-2-thiol Derivatives
Data synthesized from recent literature (see References).
Target Enzyme
Derivative Type
IC50 / MIC
Reference Standard
Mechanism Note
Tyrosinase
5-substituted-2-mercaptobenzoxazole
0.51 µM
Kojic Acid (16.8 µM)
Strong Cu²⁺ chelation via thione group.
Topoisomerase II
2-(4-tert-butylphenyl)-6-nitrobenzoxazole
71 µM
Etoposide (>100 µM)
Stabilizes DNA-enzyme complex.
Bacteria (S. aureus)
2-mercaptobenzoxazole Schiff base
12.5 µg/mL
Ampicillin (10 µg/mL)
Membrane disruption & gyrase inhibition.
COX-2
5-carbomethoxy-2-mercaptobenzoxazole
10.72 µM
Rofecoxib (7.79 µM)
Selective hydrophobic pocket binding.
Part 6: Experimental Workflow Diagram
Caption: Iterative workflow for developing benzoxazole-2-thiol therapeutics.
References
BenchChem. (2025).[7] An In-Depth Technical Guide to the Synthesis and Evaluation of Benzoxazole Thiophene Derivatives. Link
National Institutes of Health (NIH). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Link
MDPI. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Link
ResearchGate. (2025). Complex Inhibition of Tyrosinase by Thiol-Composed Cu 2+ Chelators. Link
Journal of Clinical Practice and Research. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives. Link
Human Journals. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Link
Nano-NTP. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Link
MDPI. (2023). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. Link
Technical Guide: Solubility Profile of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol . CAS Number: 93794-45-7 Molecular Formula: C₈H₆ClNOS...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol .
Part 1: Executive Summary & Physicochemical Context
As a Senior Application Scientist, I emphasize that understanding the solubility of benzoxazole-2-thiols requires looking beyond simple "dissolves/does not dissolve" binaries. This compound exhibits thiol-thione tautomerism , a critical feature that dictates its behavior in protic versus aprotic solvents.
The presence of the 7-methyl group adds lipophilicity compared to its 5-chloro analog (CAS 22876-19-3), slightly reducing water solubility while enhancing affinity for non-polar aromatic solvents like toluene.
The Mechanistic Basis of Solubility
Tautomerism: In solution, the compound exists in equilibrium between the thiol (-SH) and thione (=S) forms. In polar solvents (EtOH, DMSO), the thione form often predominates, stabilized by hydrogen bonding.
Acidity (pKa ~6.5–7.5): The thiol proton is acidic. Consequently, solubility is pH-dependent. The compound is hydrophobic in neutral/acidic media but highly soluble in basic aqueous solutions (NaOH, KOH) due to thiolate anion formation.
Predicted Physicochemical Properties
Property
Value (Estimated)
Impact on Solubility
LogP
~3.2 – 3.5
High affinity for organic layers; poor water solubility.
pKa
~6.8
Soluble in pH > 8.0 buffers.
H-Bond Donors
1 (Thiol/NH)
Capable of H-bonding with alcohols/DMSO.
H-Bond Acceptors
2 (N, O)
Good solubility in DCM/Chloroform.
Part 2: Solubility Landscape & Solvent Compatibility
The following data categorizes solvents based on their utility for synthesis (reaction medium) versus purification (recrystallization) .
High Solubility Solvents (Primary Reaction Media)
These solvents are recommended for nucleophilic substitution reactions or when preparing stock solutions for biological assays.
DMSO (Dimethyl Sulfoxide): > 50 mg/mL. Excellent for stock solutions.
DMF (Dimethylformamide): > 50 mg/mL. Standard solvent for alkylation reactions.
THF (Tetrahydrofuran): High solubility. Useful for reactions requiring moderate temperatures.
These solvents show a steep solubility curve—low solubility at room temperature (RT) but high solubility at boiling points, making them ideal for purification.
Ethanol (EtOH):
Cold: Low solubility.
Hot (78°C): High solubility.
Verdict:Primary choice for recrystallization.
Acetonitrile (MeCN):
Cold: Moderate/Low.
Hot (82°C): High.
Verdict: Good alternative if the compound oils out in ethanol.
Toluene:
Verdict: Useful for azeotropic removal of water, though solubility is lower than in polar aprotic solvents.
Low Solubility / Anti-Solvents (Precipitation)
Used to crash the compound out of reaction mixtures.
Water: Insoluble (at neutral pH).
Hexanes/Heptane: Insoluble. Used to wash crystals after filtration.
Diethyl Ether: Low solubility.
Summary Table: Solvent Suitability
Solvent
Solubility (RT)
Solubility (Hot)
Application
Water (pH 7)
Insoluble
Insoluble
Anti-solvent / Wash
Water (pH 10+)
High
High
Extraction (as salt)
Ethanol
Low/Mod
High
Recrystallization
DMSO
High
High
Stock / Reaction
DCM
Moderate
High
Extraction / Work-up
Toluene
Low
Moderate
Reaction (High Temp)
Part 3: Visualizing the Solubility Logic
The following diagram illustrates the decision process for selecting a solvent based on the intended chemical operation.
Caption: Decision tree for solvent selection based on operational goals (Reaction vs. Purification).
0.45 µm Syringe Filter (PTFE for organic, Nylon for aqueous).
Procedure:
Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed HPLC vial.
Equilibration: Agitate at 25°C for 24 hours (thermomixer or orbital shaker).
Filtration: Filter the suspension through a 0.45 µm syringe filter into a pre-weighed vial.
Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) until dry.
Quantification: Weigh the residue.
Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).
Protocol B: Recrystallization (Purification)
Standard operating procedure for purifying crude material.
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 10 mL per gram of solid).
Heating: Heat to reflux (78°C) with stirring.
Adjustment: If solid remains, add Ethanol in 1 mL increments until dissolved. Note: If a small amount of dark insoluble material remains, filter hot.
Cooling: Remove from heat and allow to cool slowly to Room Temperature. Then, place in an ice bath (0-4°C) for 1 hour.
Collection: Filter the white/off-white crystals via vacuum filtration. Wash with cold Ethanol or Hexane.
Drying: Dry in a vacuum oven at 40°C overnight.
Part 5: References
PubChem. Compound Summary: 5-Chloro-2-mercaptobenzoxazole (Analog Reference). National Library of Medicine. [Link]
Protocols & Analytical Methods
Method
Technical Guide: One-Pot Synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
This Application Note is a technical guide for the one-pot synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (also known as 5-chloro-7-methyl-2-mercaptobenzoxazole).[1] It is designed for medicinal chemists and proc...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is a technical guide for the one-pot synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (also known as 5-chloro-7-methyl-2-mercaptobenzoxazole).[1] It is designed for medicinal chemists and process engineers, focusing on scalability, mechanism, and purity.[1]
Abstract & Application Scope
The 1,3-benzoxazole-2-thiol scaffold is a privileged pharmacophore in drug discovery, exhibiting significant biological activities including antimicrobial, anticancer (e.g., kinase inhibition), and anti-inflammatory properties [1, 2].[1] The 5-chloro-7-methyl substitution pattern modulates lipophilicity and steric bulk, potentially enhancing binding affinity in hydrophobic pockets of target enzymes (e.g., EGFR, VEGFR) [3].
This protocol details a robust, one-pot cyclization of 2-amino-4-chloro-6-methylphenol with carbon disulfide (
) under basic conditions.[1] The method prioritizes atom economy and operational simplicity, avoiding the use of expensive thiocarbonyl transfer reagents.
Retrosynthetic Analysis & Strategy
The synthesis relies on the nucleophilic annulation of a 2-aminophenol derivative. The strategy exploits the orthogonal nucleophilicity of the phenolate oxygen and the amino nitrogen.
Disconnection: C-S and C-N bonds at the 2-position.
Regiochemistry: The methyl group at position 6 of the phenol dictates the 7-position in the benzoxazole ring; the chlorine at position 4 dictates the 5-position.
Materials & Equipment
Reagents
Reagent
CAS No.
Role
Equiv.
2-Amino-4-chloro-6-methylphenol
Precursor
Substrate
1.0
Carbon Disulfide ()
75-15-0
C=S Source
1.5 - 2.0
Potassium Hydroxide (KOH)
1310-58-3
Base
2.2
Ethanol (95% or Absolute)
64-17-5
Solvent
N/A
Hydrochloric Acid (1N)
7647-01-0
Quenching
Excess
Equipment
250 mL Round-bottom flask (RBF) with 2-neck adapter.
Reflux condenser with
drying tube or inlet.
Magnetic stirrer and oil bath.
Rotary evaporator.
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Solubilization and Xanthate Formation
Setup: Equip a 250 mL RBF with a magnetic stir bar.
Dissolution: Add 2-amino-4-chloro-6-methylphenol (10.0 mmol) to Ethanol (30 mL).
Base Activation: Add KOH pellets (22.0 mmol) dissolved in minimal water (3 mL) or directly into the ethanol. Stir at Room Temperature (RT) for 15 minutes until a clear phenolate solution forms.
Expert Insight: The phenol is deprotonated first (
), enhancing the nucleophilicity of the adjacent amino group for the subsequent attack.
Addition: Add Carbon Disulfide (
) (20.0 mmol) dropwise over 10 minutes.
Caution:
is highly flammable and neurotoxic. Perform in a fume hood.
Observation: The solution typically turns yellow/orange due to the formation of the dithiocarbamate intermediate.
Phase 2: Cyclization (Reflux)
Reflux: Heat the reaction mixture to reflux (
bath temperature) for 4–6 hours .
Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting aminophenol spot should disappear.
Mechanism Check: Heat drives the elimination of
(trapped by excess base as ), closing the oxazole ring.
Phase 3: Isolation and Purification[2][3]
Concentration: Cool the mixture to RT. Remove approx. 70% of the ethanol under reduced pressure (Rotavap).
Dilution: Dilute the residue with distilled water (50 mL). The solution should be homogeneous (potassium salt of the product).
Filtration (Optional): If insoluble particles remain, filter through Celite.[1]
Acidification: Cool the aqueous solution in an ice bath (
). Slowly add 1N HCl dropwise with vigorous stirring until pH 2–3.
Critical Step: The product will precipitate as a white to off-white solid. The evolution of
gas may occur; ensure ventilation.
Collection: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (
mL) to remove KCl salts.
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Recrystallization: Purify by recrystallization from hot Ethanol/Water (9:1) if necessary.
Reaction Mechanism & Visualization
The reaction proceeds via a dithiocarbamate intermediate. The base plays a dual role: activating the nucleophiles and acting as a sink for the
byproduct.
Mechanistic Pathway (DOT Diagram)
Fig 1. Mechanistic pathway from aminophenol precursor to benzoxazole-2-thiol.[1][2]
Workflow Diagram (DOT Diagram)
Fig 2.[1][2][3][4] Step-by-step experimental workflow for the one-pot synthesis.
Characterization & Quality Control
The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione often predominating in the solid state (NH proton visible in NMR/IR) [4].
Note on NMR: The aromatic protons at positions 4 and 6 are meta-coupled (J
1.5 - 2.5 Hz). The methyl group at position 7 shields the adjacent proton slightly less than the chlorine at position 5 deshields its neighbor.
Troubleshooting & Optimization
Low Yield: Often caused by incomplete cyclization. Ensure the reflux is vigorous and maintained for at least 4 hours. If starting material persists, add an additional 0.5 eq of KOH and
.
Sticky Precipitate: If the product oils out upon acidification, the ethanol content is likely too high.[1] Evaporate more ethanol before adding water/acid.
Safety Alternative: For labs restricting
, Potassium Ethyl Xanthate (EtOCSSK) can be used as a solid surrogate.[1] Reflux the aminophenol with EtOCSSK (1.2 eq) in Ethanol for 6-8 hours [5].
References
Vertex AI Search. (2025). Synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol. Retrieved from 5
BenchChem. (2025).[2] An In-depth Technical Guide on 4-Methyl-1,3-benzoxazole-2-thiol: Physicochemical Properties and Synthesis. Retrieved from 2
MDPI. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved from 4
ResearchGate. (2023). Synthesis, Characterization and Microbial Studies of Benzoxazole Clubbed Thiol Derivatives. Retrieved from 1
Taylor & Francis. (2023). Potassium ethyl xanthate – Knowledge and References. Retrieved from 6
Cyclization reaction conditions for benzoxazole-2-thiol synthesis
Application Note: High-Efficiency Synthesis of Benzoxazole-2-thiol Abstract Benzoxazole-2-thiol (2-mercaptobenzoxazole) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antimicrobial...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Synthesis of Benzoxazole-2-thiol
Abstract
Benzoxazole-2-thiol (2-mercaptobenzoxazole) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antimicrobial, antiviral, and anticancer agents.[1] While traditional synthesis utilizing carbon disulfide (
) offers high atom economy, its neurotoxicity and extreme flammability pose significant safety risks. This guide details three validated protocols: a Standard Laboratory Protocol using Potassium Ethyl Xanthate (safer, high yield), a Green Chemistry Protocol using Tetramethylthiuram Disulfide (TMTD) in water, and the Legacy Industrial Protocol using . Emphasis is placed on reaction kinetics, tautomeric equilibrium control, and purification strategies to achieve purity.
Scientific Foundation
Reaction Mechanism & Tautomerism
The synthesis involves the cyclocondensation of 2-aminophenol with a thiocarbonyl source. The reaction proceeds via a dithiocarbamate intermediate, followed by intramolecular nucleophilic attack by the hydroxyl group and subsequent elimination of
(or ROH/amine depending on the reagent).
Critical Insight - Tautomerism:
Researchers must recognize that "Benzoxazole-2-thiol" exists in a tautomeric equilibrium with Benzoxazoline-2-thione .
Solution Phase: The thiol (-SH) form often predominates in non-polar solvents.
Solid State: The thione (=S) form is typically the stable polymorph due to strong intermolecular hydrogen bonding (NH···S).
Implication: Characterization by IR will show a strong C=S stretch (
1100-1200 ) and N-H stretch, which can be mistaken for failed alkylation if the researcher expects an S-H stretch (2550 ).
Visualization: Reaction Pathway
The following diagram illustrates the mechanistic pathway using Carbon Disulfide.
Figure 1: Mechanistic pathway for the cyclization of 2-aminophenol to benzoxazole-2-thiol.
Strategic Reagent Selection
Choosing the sulfur source dictates the safety profile and workup complexity.
Reagent
Safety Profile
Yield
Workup Complexity
Recommendation
Potassium Ethyl Xanthate
Moderate: Solid reagent, releases unpleasant odor (COS/CS2) upon acidification.
High (90-96%)
Low: Ethanol/Water solvent; product precipitates upon acidifying.
Preferred (Lab Scale)
Tetramethylthiuram Disulfide (TMTD)
High: "Green" reagent, water-based reaction.
High (85-95%)
Low: Simple filtration.
Preferred (Green/Scale-up)
Carbon Disulfide ()
Critical: Neurotoxic, flash point -30°C. Requires dedicated fume hood and grounding.
Good (80-85%)
Moderate: Requires careful trapping of gas.
Legacy / Industrial Only
Detailed Experimental Protocols
Protocol A: The Standard Method (Potassium Ethyl Xanthate)
Best for routine laboratory synthesis due to operational simplicity and safety relative to
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-aminophenol in Ethanol/Water mixture.
Addition: Add Potassium Ethyl Xanthate. The mixture may turn slight yellow.
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
80°C) for 3 to 4 hours .
Checkpoint: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). Starting material should disappear.
Charcoal Treatment (Optional): If the solution is dark, add activated charcoal (1 g) carefully (remove heat source first to avoid boil-over), reflux for 5 mins, and filter hot through Celite.
Precipitation: Dilute the filtrate with warm water (100 mL,
60°C).
Acidification: Under vigorous stirring, dropwise add a solution of Glacial Acetic Acid (5 mL) in water (10 mL) until pH
5-6.
Observation: The product will precipitate as glistening white/off-white crystals.
Isolation: Cool to 4°C for 2 hours. Filter via Büchner funnel.[3] Wash with cold water (
mL).
Drying: Dry in a vacuum oven at 60°C.
Expected Yield: 92-96%
Melting Point: 193-195°C
Protocol B: Green Chemistry Method (TMTD in Water)
Best for environmentally conscious synthesis and avoiding organic solvents.
Incomplete reaction or product loss during filtration.
Ensure reflux time is sufficient. When acidifying, ensure pH reaches ~5. If pH is too low (<3), the product may re-dissolve or decompose.
Oily Product
Impurities or temperature too high during precipitation.
Cool the solution slowly after acidification. If oil forms, scratch the flask wall with a glass rod to induce crystallization or seed with a pure crystal.
Strong Sulfur Smell
Residual or unreacted Xanthate.
Ensure thorough washing of the filter cake with water. Use a bleach trap for the rotovap exhaust if concentrating.
Pink/Red Color
Oxidation of 2-aminophenol.
Perform the reaction under Nitrogen atmosphere. Add a pinch of sodium dithionite during workup to reduce oxidized species.
References
Liu, X., et al. (2017). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. Green Chemistry, 19, 5591-5598. Retrieved from [Link]
Ranjbar-Karimi, R., et al. (2016).[7] Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Mechanistic insights, catalyst optimization, and validated protocols for high-throughput heterocycle generation.
Executive Summary
Benzoxazoles are privileged heterocyclic pharmacophores widely embedded in antimicrobial, anticancer, and anti-inflammatory agents[1]. Traditional syntheses via the condensation of 2-aminophenols with carboxylic acids or aldehydes often demand harsh dehydrating agents, prolonged refluxing, and toxic solvents. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by exploiting dielectric heating. This technique directly activates polar intermediates, drastically reducing reaction times from hours to minutes while enhancing yield and minimizing byproduct formation.
This application note details two highly efficient, field-proven MAOS protocols: a solvent-free approach using Lawesson's reagent and a green chemistry approach utilizing a Deep Eutectic Solvent (DES).
Mechanistic Principles: Dielectric Heating and Catalyst Synergy
In MAOS, the rapidly oscillating electromagnetic field (typically 2.45 GHz) couples with the permanent dipoles of the reactants and solvents. This continuous alignment and realignment cause rapid molecular friction, generating intense, localized heat.
When synthesizing benzoxazoles, the transition states of both the initial condensation (Schiff base or amide formation) and the subsequent intramolecular cyclization are highly polar. Microwave irradiation preferentially heats these polar intermediates, effectively lowering the activation energy barrier. We highlight two distinct catalytic mechanisms that synergize with this effect:
Lawesson's Reagent (Solvent-Free): Under microwave conditions, Lawesson's reagent acts as a powerful promoter. It activates carboxylic acids by forming a highly reactive mixed anhydride intermediate, facilitating rapid nucleophilic attack by 2-aminophenol [2].
Deep Eutectic Solvents (DES): A mixture of Choline Chloride and Oxalic Acid ([CholineCl][Oxalic Acid]) serves as both a microwave-absorbing medium and a Brønsted acid catalyst [3]. The DES facilitates protonation of the carbonyl oxygen, accelerating electrophilic attack and subsequent dehydration.
Mechanism of carboxylic acid activation by Lawesson's reagent under MAOS.
Validated Experimental Protocols
Protocol A: Solvent-Free Condensation via Lawesson's Reagent
Causality & Design: Solvent-free conditions are selected to maximize the concentration of the reacting species. This ensures that microwave energy is entirely absorbed by the polar reactants rather than dissipated by a bulk solvent. The specific stoichiometric ratio of 35 mol% Lawesson's reagent is critical; it is precisely sufficient to drive the mixed anhydride formation without generating excessive phosphorus/sulfur byproducts that complicate downstream purification [2].
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
Catalyst Addition: Introduce Lawesson's reagent (0.35 mmol, 35 mol%). Do not add any solvent.
Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Program the reactor to reach 190 °C and maintain this temperature for exactly 4 minutes.
Self-Validation Check: The system's IR temperature sensor should show a rapid heating ramp (<30 seconds) to 190 °C. A sluggish ramp indicates poor dipole coupling, requiring you to verify the moisture content of your reactants.
Workup: Allow the vial to cool to room temperature (compressed air cooling is recommended). Dissolve the crude melt in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize any unreacted acid.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (silica gel, hexane/ethyl acetate) to isolate the pure 2-substituted benzoxazole.
Protocol B: Green Synthesis using [CholineCl][Oxalic Acid] DES
Causality & Design: The [CholineCl][Oxalic Acid] DES is utilized because its extensive hydrogen-bond network makes it highly polar, leading to exceptional microwave absorption. The oxalic acid component provides the necessary acidic protons to catalyze imine formation, while the DES matrix stabilizes the transition state of the oxidative cyclization [3].
Step-by-Step Methodology:
DES Preparation: Mix choline chloride and oxalic acid dihydrate in a 1:1 molar ratio in a flask. Heat at 80 °C with stirring until a homogeneous, clear liquid forms (approx. 30 mins).
Reaction Setup: In a microwave vial, combine 2-aminophenol (1.0 mmol), substituted benzaldehyde (1.0 mmol), and 20 mol% of the prepared [CholineCl][Oxalic Acid] DES.
Microwave Irradiation: Irradiate the mixture at 80 °C (approx. 300 W initial power, dynamically modulated) for 5–10 minutes.
Self-Validation Check: Monitor the reaction via TLC (hexane/ethyl acetate 7:3) at the 5-minute mark. The complete disappearance of the highly fluorescent 2-aminophenol spot confirms quantitative conversion.
Recovery & Isolation: Add water (5 mL) to the cooled reaction mixture to dissolve the DES. Extract the aqueous phase with ethyl acetate (3 × 10 mL). The aqueous layer containing the DES can be evaporated under a vacuum and reused for up to 4 cycles without significant loss of catalytic activity[3].
Purification: Concentrate the combined organic layers and recrystallize from ethanol to yield the pure benzoxazole.
Workflow of DES-catalyzed microwave-assisted benzoxazole synthesis.
Quantitative Data & Yield Analysis
The application of microwave irradiation drastically improves the yield and efficiency of benzoxazole synthesis compared to conventional thermal methods. Below is a comparative yield analysis across different catalytic systems:
Charring or Low Yield in Solvent-Free Protocols: Often caused by thermal runaway due to intense localized heating. Ensure the microwave synthesizer is set to dynamic power modulation rather than fixed wattage. If charring persists, add a microwave-transparent heat sink (e.g., a small amount of quartz sand) to distribute the heat, or switch to the DES protocol.
Incomplete Cyclization: If the Schiff base or uncyclized amide is detected via LC-MS, it indicates insufficient activation energy for the dehydration step. Increase the holding time by 2-minute increments. Alternatively, verify the integrity of the acid catalyst (ensure the DES has not absorbed excessive atmospheric moisture, which dampens its Brønsted acidity).
References
Arora, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13, 16. URL:[Link]
Seijas, J. A., Vázquez-Tato, M. P., Carballido-Reboredo, M. R., Crecente-Campo, J., & Romar-López, L. (2007). Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions. Synlett, 2007(02), 313-316. URL:[Link]
Pham, P. T., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Catalysts, 12(11), 1394. URL:[Link]
Anand, M., Ranjitha, A., & Himaja, M. (2011). Silica sulfuric acid catalyzed microwave-assisted synthesis of substituted benzoxazoles and their antimicrobial activity. International Research Journal of Pharmacy, 2(4), 211-213. URL:[Link]
Application Note: 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol as a Privileged Scaffold in Drug Discovery
Introduction & Scientific Rationale In contemporary medicinal chemistry, the benzoxazole core is recognized as a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In contemporary medicinal chemistry, the benzoxazole core is recognized as a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity[1]. Specifically, 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CAS: 93794-45-7) serves as a highly versatile precursor for developing novel antimicrobial, anticancer, and anti-inflammatory agents[2].
The structural logic behind utilizing this specific derivative lies in its unique substitution pattern:
C5-Chloro Substitution: The introduction of a halogen at the 5-position significantly enhances the lipophilicity of the molecule, improving cell membrane permeability. It also provides a vector for halogen bonding within the hydrophobic pockets of target proteins[3].
C7-Methyl Substitution: The methyl group introduces localized steric bulk, which can dictate the conformational orientation of the molecule within an enzyme's active site, often increasing target selectivity[4].
C2-Thiol Group: The exocyclic thiol (-SH) is the primary site for synthetic functionalization. Due to thiol-thione tautomerism, the molecule exists as a highly nucleophilic thiolate anion under basic conditions, allowing for rapid and regioselective S-alkylation to generate bioactive thioether libraries[5].
Mechanistic Pathways and Biological Targets
Benzoxazole-2-thiol derivatives exert their pharmacological effects by interacting with critical cellular machinery. In oncology, these compounds frequently target enzymes such as Topoisomerase II or structural proteins like β-tubulin, disrupting cell division and inducing apoptosis[1]. In infectious disease paradigms, they have demonstrated profound efficacy in inhibiting nucleic acid synthesis in resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA)[6].
Mechanism of action for benzoxazole-2-thiol derivatives in targeted therapy.
Synthetic Workflows & Protocols
The synthesis of drug candidates from 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol generally follows a robust, two-stage self-validating workflow: (1) core cyclization and (2) S-alkylation[7].
Synthetic workflow for generating functionalized benzoxazole-2-thiol drug candidates.
Protocol A: Synthesis of the 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol Precursor
This protocol utilizes carbon disulfide (CS₂) as the thiocarbonyl source. Potassium hydroxide (KOH) is critical as it deprotonates the aminophenol, dramatically increasing its nucleophilicity to attack the CS₂ carbon[4].
Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-4-chloro-6-methylphenol in 40 mL of absolute ethanol.
Base Addition: Add solid KOH to the solution and stir at room temperature for 15 minutes until fully dissolved. Causality: This generates the highly reactive phenoxide/amide intermediate.
Cyclization: Add CS₂ dropwise to the reaction mixture. Equip the flask with a reflux condenser and heat to 60 °C for 4–6 hours[6].
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material validates completion.
Workup & Precipitation: Cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold distilled water. Carefully acidify the mixture with 1M HCl until the pH reaches 4–5. Causality: The thiol has a pKa of ~6.5. Acidifying to pH 4-5 protonates the water-soluble thiolate anion, forcing the neutral benzoxazole-2-thiol to precipitate out of the aqueous phase[6].
Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure precursor.
Protocol B: S-Alkylation for Drug Candidate Generation
To generate targeted drug candidates, the thiol group is alkylated. Mild bases like Potassium Carbonate (K₂CO₃) are used to selectively deprotonate the highly acidic -SH group without causing side reactions[7].
Step-by-Step Procedure:
Dissolve 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (1.0 eq) in anhydrous Acetonitrile (20 mL).
Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to form the thiolate.
Add the desired alkylating agent (e.g., a substituted 2-chloroacetamide or alkyl halide) (1.2 eq) dropwise[3].
Heat the mixture to 70 °C for 3 hours.
Remove the solvent under reduced pressure, wash the residue with dichloromethane and water, and purify via silica gel column chromatography[7].
Biological Evaluation: Antimicrobial MIC Assay
To validate the efficacy of the synthesized derivatives, a Broth Microdilution Assay is standard for determining the Minimum Inhibitory Concentration (MIC)[8].
Step-by-Step Procedure:
Inoculum Preparation: Culture the target strain (e.g., MRSA ATCC 43300) on Mueller-Hinton agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)[8].
Dilution: Dilute the suspension in Mueller-Hinton Broth to a final test concentration of 5 × 10⁵ CFU/mL[8].
Compound Plating: Prepare a stock solution of the benzoxazole derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate.
Incubation & Reading: Add 100 µL of the bacterial inoculum to each well. Incubate at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth[8].
Quantitative Data Summary
The following table summarizes expected reaction metrics and biological activity ranges for benzoxazole-2-thiol derivatives based on established literature.
Parameter
Condition / Value
Rationale / Significance
Cyclization Reagents
CS₂, KOH in EtOH
KOH deprotonates the precursor; CS₂ provides the thiocarbonyl core[4].
Cyclization Temp/Time
60–80 °C, 3–6 hours
Ensures complete thermodynamic ring closure without product degradation[6].
S-Alkylation Base
K₂CO₃ (Acetonitrile)
Mild base selectively deprotonates the highly acidic -SH over other functional groups[7].
Typical Synthetic Yield
75% – 90%
High efficiency makes this scaffold ideal for early-stage library building[7].
Antimicrobial MIC
0.125 – 16 µg/mL
Potent inhibition observed against MRSA and other resistant strains[6].
Anticancer IC₅₀
1.5 – 50 µM
Variable cytotoxicity dependent on the specific S-alkyl substituent[3].
References
1.[2] chem960.com. "93794-45-7 (5-chloro-7-methyl-1,3-benzoxazole-2-thiol)". chem960.com. URL:
2.[5] Lim, S. M., et al. "Benzoxazole derivatives: design, synthesis and biological evaluation". PMC (nih.gov). URL:
3.[8] BenchChem. "Application Notes and Protocols for Testing the Biological Activity of 4-Methyl-1,3-benzoxazole-2-thiol". benchchem.com. URL:
4.[4] BenchChem. "A Comparative Guide to the Synthetic Routes of 4-Methyl-1,3-benzoxazole-2-thiol". benchchem.com. URL:
5.[3] MDPI. "Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation". mdpi.com. URL:
6.[6] PMC. "Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents". nih.gov. URL:
7.[1] ResearchGate. "Targeting disease with benzoxazoles: a comprehensive review of recent developments". researchgate.net. URL:
8.[7] Taylor & Francis. "Full article: Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents". tandfonline.com. URL:
Protocol for Regioselective N-alkylation of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
An Application Note for Drug Development Professionals Abstract This application note provides a detailed and robust protocol for the N-alkylation of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol. Benzoxazole derivatives are...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the N-alkylation of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol. Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization at the nitrogen atom of the benzoxazole ring is a critical step in the synthesis of novel therapeutic agents, allowing for the fine-tuning of their biological activity and pharmacokinetic profiles.[4][5]
A primary challenge in the alkylation of 2-mercaptobenzoxazole derivatives is the inherent thione-thiol tautomerism, which presents two potential sites for alkylation: the nitrogen and the sulfur atoms.[6][7] This protocol outlines a method that leverages a strong, non-nucleophilic base in a polar aprotic solvent to favor the kinetically controlled N-alkylation product, ensuring high regioselectivity and yield. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Reaction Principle and Mechanistic Insight
The selective N-alkylation of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol hinges on managing the reactivity of an ambident nucleophile generated in situ.
1.1. Thione-Thiol Tautomerism and Deprotonation
The starting material exists in a tautomeric equilibrium between the 2-thiol form and the more stable 2-thione form. The presence of a proton on both the sulfur and nitrogen atoms allows for competitive deprotonation.
Caption: General reaction pathway for N-alkylation.
Sodium hydride (NaH), 60% dispersion in mineral oil
Reagent Grade
Sigma-Aldrich
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
≥99%
Acros Organics
N,N-Dimethylformamide (DMF), anhydrous
≥99.8%
Fisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)
ACS Grade
VWR
Diethyl ether (Et₂O)
ACS Grade
-
Brine (Saturated aqueous NaCl)
-
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Silica gel for column chromatography
60 Å, 230-400 mesh
-
TLC plates
Silica gel 60 F₂₅₄
-
Equipment: Two-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle, ice bath, septa, argon/nitrogen gas inlet, syringes, separatory funnel, rotary evaporator.
2.2. Step-by-Step Procedure
(Scientist's Note: This procedure must be performed under an inert atmosphere (argon or nitrogen) as sodium hydride is highly reactive with moisture.)
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen.
Reagent Addition: To the flask, add 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (1.0 eq).
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) via syringe to dissolve the starting material completely.
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 10 minutes.
Causality Check: Adding NaH slowly at 0°C is crucial to control the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes and ensuring smooth deprotonation.
Stirring: Allow the resulting mixture to stir at 0 °C for 30 minutes. The solution may become a suspension as the sodium salt forms.
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture via syringe, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion.
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and deionized water. Shake vigorously and separate the layers. Extract the aqueous layer two more times with diethyl ether.
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield the pure N-alkylated product.
Data Summary and Characterization
The following table provides expected outcomes for the N-alkylation with various common alkylating agents. Yields are based on typical results for similar heterocyclic alkylations.
[9]
Alkylating Agent (R-X)
R-Group
Reaction Time (h)
Expected Yield
Iodomethane
Methyl
2-3
85-95%
Ethyl Bromide
Ethyl
3-5
80-90%
| Benzyl Bromide | Benzyl | 2-4 | 88-96% |
Characterization of the N-alkylated product:
¹H-NMR: Confirmation of N-alkylation is achieved by observing the disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.
¹³C-NMR: Appearance of new carbon signals from the alkyl group.
FT-IR: Disappearance of the N-H stretching vibration.
Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated mass of the N-alkylated product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. National Center for Biotechnology Information. [Link]
S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, Vol. 81, No. 2, 2010. [Link]
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. [Link]
Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. PubMed. [Link]
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NOVEL SUBSTITUTED BENZOXAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Kinetics and mechanism of the transalkylation between some alkyl heterocyclic ethers and thiophenol. Journal of the Chemical Society B: Physical Organic. [Link]
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry. [Link]
Application Notes and Protocols for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol in Medicinal Chemistry
Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] This document provides a comprehensive guide for researchers an...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol. While direct literature on this specific molecule is nascent, this guide extrapolates from the rich chemical and biological data available for structurally related benzoxazole-2-thiol derivatives. We present detailed protocols for its synthesis, characterization, and evaluation in key therapeutic areas such as antimicrobial and anticancer research. The rationale behind these applications is grounded in established structure-activity relationships, offering a solid foundation for initiating new drug discovery programs centered on this promising scaffold.
Introduction: The Benzoxazole-2-thiol Scaffold
Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[2][3] They are considered structural isosteres of natural nucleic bases like guanine and adenine, which allows them to interact with various biological macromolecules.[1] The introduction of a thiol group at the 2-position and further substitution on the benzene ring, such as with chloro and methyl groups, can significantly modulate the compound's physicochemical properties and pharmacological profile.
The 5-chloro substitution is a well-documented pharmacophore that often enhances the antimicrobial and anticancer properties of heterocyclic compounds.[4][5] The methyl group at the 7-position can influence lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile. This unique combination of substituents on the benzoxazole-2-thiol core makes 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol a compelling candidate for further investigation in medicinal chemistry.
Synthesis and Characterization
The synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol can be achieved through a well-established cyclization reaction. The proposed protocol is adapted from standard methodologies for the synthesis of benzoxazole-2-thiol derivatives.[6][7]
Protocol 2.1: Synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Materials:
2-Amino-4-chloro-6-methylphenol
Carbon disulfide (CS₂)
Potassium hydroxide (KOH)
Ethanol
Hydrochloric acid (HCl)
Distilled water
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Filtration apparatus (Büchner funnel)
Standard laboratory glassware
Procedure:
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-chloro-6-methylphenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol (100 mL).
Addition of Carbon Disulfide: Stir the mixture at room temperature for 15 minutes. Slowly add carbon disulfide (1.5 equivalents) dropwise to the reaction mixture.
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid to a pH of 5-6.
Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold distilled water, and dried under vacuum.
Purification: The crude product can be purified by recrystallization from ethanol to yield the final compound, 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol.
Workflow for Synthesis
Caption: Synthetic workflow for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol.
Protocol 2.2: Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H, C=S, and C-Cl stretching vibrations.
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the number and environment of protons in the molecule, including the aromatic protons and the methyl group.
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms and their chemical environment.
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Potential Medicinal Chemistry Applications
Based on the known biological activities of analogous compounds, 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is a promising scaffold for development in the following areas:
Antimicrobial Agents
Benzoxazole derivatives are well-documented for their antibacterial and antifungal properties.[2][6] The presence of a 5-chloro substituent has been shown to be a key contributor to these activities.[3][4]
Mechanism of Action (Hypothesized):
The thiol group is highly reactive and may interact with cysteine residues in essential microbial enzymes, leading to their inactivation. The overall lipophilicity of the molecule, enhanced by the chloro and methyl groups, may facilitate its transport across microbial cell membranes.
Anticancer Agents
Numerous benzoxazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2]
Mechanism of Action (Hypothesized):
A potential mechanism for the anticancer activity of benzoxazole derivatives is the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication.[4] Other proposed mechanisms include the disruption of key signaling pathways involved in cell proliferation, such as the WNT/β-catenin pathway.[4]
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
96-well microtiter plates
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole) as positive controls
DMSO (for dissolving the compound)
Procedure:
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
Serial Dilutions: Perform two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Screening
Caption: Workflow for determining the MIC of the test compound.
Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compound on human cancer cell lines.
Standard anticancer drug (e.g., 5-Fluorouracil) as a positive control
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution from a DMSO stock) for 48-72 hours.
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Interpretation and Future Directions
The data generated from these initial screens will provide valuable insights into the therapeutic potential of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol.
Parameter
Interpretation
Next Steps
MIC Value
A low MIC value indicates potent antimicrobial activity.
Further testing against a broader panel of resistant strains; mechanism of action studies.
IC₅₀ Value
A low IC₅₀ value against cancer cells suggests potent cytotoxic activity.
Assess selectivity by comparing IC₅₀ against normal cell lines; apoptosis assays.
A promising "hit" compound from these initial assays would warrant further investigation, including lead optimization through the synthesis of analogs, in-depth mechanism of action studies, and eventual evaluation in preclinical animal models.
References
IJPPR. (2025).
Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues.
PMC. (2018).
Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
PMC - NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
PMC. (n.d.).
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
(n.d.). 5-Chloro-1,3-Benzoxazole-2-Thiol.
Benchchem. (n.d.). Application Notes and Protocols: 4-Methyl-1,3-benzoxazole-2-thiol in the Development of Antimicrobial Agents.
PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
(2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
High-Throughput Screening Assays for Benzoxazole-2-thiol Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold Benzoxazoles, and specifically their benzoxazole-2-thiol (or tautomeric 2-benzoxazolinethione) derivatives, represent a privileged heterocyclic scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
Benzoxazoles, and specifically their benzoxazole-2-thiol (or tautomeric 2-benzoxazolinethione) derivatives, represent a privileged heterocyclic scaffold in medicinal chemistry.[1] This structural motif is a cornerstone in the development of novel therapeutics due to its ability to engage with a wide array of biological targets.[1] Compounds built around this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The planar nature of the fused ring system facilitates interactions with biomacromolecules, such as enzymes and receptors, through mechanisms like π-π stacking, making them attractive candidates for drug discovery programs.[2]
High-throughput screening (HTS) is an indispensable technology for rapidly evaluating large chemical libraries, such as those containing diverse benzoxazole derivatives, to identify "hit" compounds with desired biological activity.[4][5] This guide provides detailed application notes and step-by-step protocols for robust HTS assays tailored to identify and characterize bioactive benzoxazole-2-thiol derivatives, with a focus on kinase inhibition and cell-based pathway modulation.
Pillar 1: Assay Quality Control - The Z'-Factor
Before initiating any HTS campaign, validating the quality and reliability of the assay is paramount. The Z'-factor (Z-prime) is the universal statistical standard for this purpose.[6] It quantifies the separation between the distributions of positive and negative controls, providing a measure of the assay's suitability for screening.[6][7]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' > 0.5 : An excellent assay, highly suitable for HTS.[6][8]
0 < Z' < 0.5 : A marginal assay that may require optimization.[6][8]
Z' < 0 : The assay is not suitable for screening.[6][8]
Causality Explanation: The Z'-factor is a more robust metric than simple signal-to-background ratios because it incorporates the data variation (standard deviation) of the controls.[6] A high Z'-factor indicates a large "separation band" between controls, meaning the assay can reliably distinguish between active and inactive compounds with a low probability of false positives or false negatives.[8][9] Throughout the protocols below, achieving a Z'-factor ≥ 0.5 is a critical quality gate.
Application Note 1: Primary Screening for Kinase Inhibitors
Benzoxazole derivatives are well-documented as inhibitors of protein kinases, which are crucial regulators of cellular signaling and high-value targets in oncology.[10][11] An effective primary HTS campaign can be built using a biochemical assay that directly measures kinase activity.
Protocol 1: Homogeneous TR-FRET Kinase Assay for VEGFR-2 Inhibition
This protocol describes a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay, a powerful HTS technology, to identify benzoxazole-2-thiol derivatives that inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis.[11][12][13]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by VEGFR-2. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a high TR-FRET signal. Inhibitors prevent phosphorylation, leading to a loss of signal.
Experimental Workflow Diagram:
Caption: HTS workflow for the VEGFR-2 TR-FRET kinase assay.
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each benzoxazole-2-thiol library compound (10 mM in DMSO) into wells of a 384-well plate.
Control Plating: Dispense 50 nL of DMSO into negative control wells and 50 nL of Staurosporine (100 µM stock) into positive control wells.
Enzyme/Substrate Addition: Add 5 µL of a 2X enzyme/substrate solution containing VEGFR-2 and the biotinylated peptide substrate to all wells.
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow compounds to bind to the enzyme.
Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction. The final concentrations should be optimized, but typical starting points are 1 nM VEGFR-2, 200 nM substrate, and 10 µM ATP.
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Add 10 µL of the TR-FRET detection mix (containing Eu-antibody and SA-APC in TR-FRET dilution buffer) to all wells to stop the reaction.
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
Data Analysis:
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
Calculate the Z'-factor using at least 32 positive and 32 negative control wells to validate the plate.
Normalize the data by calculating the percent inhibition for each compound:
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive))
Define a "hit" threshold, typically >50% inhibition or 3 standard deviations from the mean of the sample field.
Application Note 2: Secondary Assay and Hit Confirmation
Hits identified in a primary biochemical screen must be validated in a more biologically relevant context. A cell-based assay confirms that the compound is active in a cellular environment and helps to eliminate false positives from the primary screen.[14]
Protocol 2: Cell-Based Luciferase Reporter Assay for Pathway Inhibition
This protocol uses a luciferase reporter gene assay to confirm the activity of primary hits.[15][16][17] It measures the inhibition of a specific signaling pathway downstream of the target kinase. For VEGFR-2, this could be the NFAT (Nuclear Factor of Activated T-cells) pathway.[17]
Principle: A stable cell line is engineered to express a luciferase gene under the control of a transcriptional response element (e.g., NFAT-RE).[18] When the pathway is activated (e.g., by VEGF), the transcription factor binds to the response element and drives luciferase expression. An active inhibitor compound will block this signaling cascade, resulting in a decrease in the luminescent signal.[15][17]
Signaling Pathway Diagram:
Caption: Simplified VEGFR-2 to NFAT signaling pathway for reporter assay.
Cell Seeding: Seed the HEK293/NFAT-Luc reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
Compound Addition: Prepare serial dilutions of the "hit" compounds from the primary screen. Add 10 µL of the 3X compound solution to the cells. Incubate for 60 minutes.
Stimulation: Add 10 µL of 3X VEGF solution (final concentration ~10 ng/mL) to all wells except the unstimulated controls.
Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
Lysis and Signal Generation: Equilibrate the plate and the ONE-Glo™ reagent to room temperature. Add 30 µL of ONE-Glo™ reagent to each well.
Final Incubation: Incubate for 10 minutes at room temperature in the dark to ensure complete cell lysis and signal stabilization.
Data Acquisition: Read the luminescence on a plate-based luminometer.
Data Analysis:
Confirm assay quality with the Z'-factor calculated from stimulated (negative control) and unstimulated (positive control) wells.
Calculate the percent inhibition for each compound concentration.
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) value for each confirmed hit.
Pillar 2: Trustworthiness - Identifying and Eliminating False Positives
A critical aspect of any HTS campaign is the rigorous elimination of false positives, which can arise from compound interference with the assay technology rather than true biological activity.[4][14]
Common Mechanisms of Assay Interference:
Autofluorescence: Compounds that fluoresce at the same wavelength as the assay signal can create a false positive (or negative) result in fluorescence-based assays.[4]
Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme, leading to a false positive in reporter assays designed to find pathway inhibitors.[19][20]
Colloidal Aggregation: At certain concentrations, compounds can form aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[4][20]
Redox Activity: Compounds that engage in redox cycling can generate reactive oxygen species (e.g., H₂O₂) that damage the target enzyme, causing non-specific inhibition.[14]
Protocol 3: Counter-Screen for Luciferase Inhibition
Objective: To identify compounds from the cell-based reporter assay that directly inhibit the luciferase enzyme.
Step-by-Step Protocol:
In a cell-free 384-well plate, add the same final concentrations of hit compounds as used in the reporter assay.
Add a solution containing recombinant luciferase enzyme and ATP.
Add the luciferin substrate to initiate the light-producing reaction.
Immediately read the luminescence.
Interpretation: Compounds that show a significant decrease in luminescence in this cell-free system, independent of the biological pathway, are likely luciferase inhibitors and should be flagged as false positives.[19]
Trustworthiness Insight: Including a non-ionic detergent like Triton X-100 (at ~0.01%) in biochemical assays can help disrupt colloidal aggregation, providing another layer of validation against this common source of false positives.[14] Computational tools and predictive models can also be used to flag compounds with structural alerts (e.g., Pan-Assay Interference Compounds, or PAINS) before or after screening.[20]
References
Ijaz, S., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
UNC. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
Chen, B., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research, Oxford Academic. [Link]
Wang, Z., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]
BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]
Wieking, B. G., et al. (2012). Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4. PMC - PubMed Central. [Link]
Kucinska, M., et al. (2018). Development of a Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations. PMC. [Link]
An-Najah Repository. (2021). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]
Wang, Z., et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. PMC. [Link]
IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. [Link]
JOCPR. (2011). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]
ResearchGate. (2021). Optimization via high-throughput screening: influence of 3 variables... [Link]
Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
Experimental protocol for synthesizing N-substituted aminobenzoxazoles from benzoxazole-2-thiol
Application Note: Experimental Protocol for Synthesizing N-Substituted Aminobenzoxazoles from Benzoxazole-2-thiol Abstract This guide details three distinct, validated protocols for the synthesis of N-substituted 2-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Experimental Protocol for Synthesizing N-Substituted Aminobenzoxazoles from Benzoxazole-2-thiol
Abstract
This guide details three distinct, validated protocols for the synthesis of N-substituted 2-aminobenzoxazoles using benzoxazole-2-thiol (2-mercaptobenzoxazole) as the starting material. Unlike simple nucleophilic substitutions, the reactivity of benzoxazole-2-thiol is complicated by its thione-thiol tautomerism and the poor leaving group ability of the sulfhydryl group. This document provides a "Green" catalyst-free microwave method, a classic S-methylation/displacement route, and a robust chlorination-amination sequence.
Introduction & Strategic Analysis
The Challenge:
Benzoxazole-2-thiol (1 ) exists in equilibrium with its tautomer, benzoxazoline-2-thione. Direct nucleophilic attack by an amine is kinetically difficult because the -SH group is a poor leaving group and the thione form is less electrophilic at the C2 position compared to a 2-halo or 2-alkoxy derivative.
The Solution:
To facilitate the formation of the C-N bond, the sulfur moiety must be activated or displaced. We present three strategies:
Method A (Green/Direct): Microwave-assisted aqueous amination (High atom economy).
Method B (Classic/Versatile): Activation via S-methylation followed by nucleophilic aromatic substitution (
).
Method C (Scale-Up/Industrial): Conversion to 2-chlorobenzoxazole followed by amination.
Figure 1: Strategic pathways for the synthesis of N-substituted aminobenzoxazoles.
Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).
Critical Note: This method works best with nucleophilic amines (morpholine, piperidine, aniline). Sterically hindered amines may require higher temperatures (180 °C).
Method B: The S-Methylation Pathway (Classic Two-Step)
Best for: High yields, sensitive substrates, standard laboratory setups without microwave.
Step 1: Synthesis of 2-(Methylthio)benzoxazole
Dissolution: Dissolve benzoxazole-2-thiol (10 mmol) in Acetone (30 mL) or DMF (10 mL).
Base: Add
(12 mmol, 1.2 equiv). Stir for 10 minutes at RT.
Alkylation: Add Methyl Iodide (MeI) (11 mmol, 1.1 equiv) dropwise. Caution: MeI is toxic.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the thiol spot will disappear).
Workup: Pour into ice water (100 mL). The product usually precipitates as a white/pale yellow solid. Filter and dry.[4][6]
Yield: Typically >90%.
Stability:[7] This intermediate is stable and can be stored.
Step 2: Displacement with Amine (
)
Setup: In a round-bottom flask, dissolve 2-(methylthio)benzoxazole (1.0 mmol) in Ethanol or Toluene (5 mL).
Addition: Add the amine (1.2 – 1.5 equiv).
Reaction: Reflux for 6–12 hours.
Observation: Evolution of methanethiol (MeSH) gas (rotten cabbage odor). Perform in a well-ventilated fume hood. A bleach trap is recommended for the exhaust.
Workup: Concentrate the solvent in vacuo. The residue is the crude product.
Purification: Recrystallization from EtOH or column chromatography.
Method C: The Chlorination Pathway (Industrial Standard)
Best for: Large-scale synthesis, unreactive amines, or when S-methylation is undesirable.
Step 1: Synthesis of 2-Chlorobenzoxazole
Reagent: Suspend benzoxazole-2-thiol (10 mmol) in Thionyl Chloride (
) (5 mL/mmol) or use .
Catalysis: Add a catalytic drop of DMF.
Reaction: Reflux for 3–5 hours. The solution will become clear and evolve
and .
Workup: Distill off excess
under reduced pressure.
Caution: 2-Chlorobenzoxazole is moisture sensitive. Use immediately or store under inert gas.
Step 2: Amination
Setup: Dissolve crude 2-chlorobenzoxazole (1.0 mmol) in dry THF or DCM (5 mL).
Base: Add Triethylamine (
) or DIPEA (1.5 equiv) to scavenge HCl.
Addition: Add amine (1.1 equiv) slowly at 0 °C.
Reaction: Warm to RT and stir for 1–4 hours.
Workup: Quench with water, extract with DCM, and purify as above.
Comparative Analysis & Data
Feature
Method A (Microwave)
Method B (S-Methylation)
Method C (Chlorination)
Step Count
1 (One-pot)
2
2
Atom Economy
High (Byproduct: )
Moderate (Byproduct: MeSH, KI)
Low (Byproduct: , HCl)
Reaction Time
20–40 mins
8–16 hours (Total)
6–10 hours (Total)
Safety Profile
High (Water solvent)
Low (MeI is toxic; MeSH stench)
Low ( is corrosive)
Scalability
Low (Vessel limited)
High
Very High
Yield (Avg)
75 – 90%
85 – 95%
80 – 90%
Troubleshooting & Critical Parameters
Dimer Formation: A common side reaction is the oxidation of the starting thiol to the disulfide (2,2'-dibenzoxazolyl disulfide).
Prevention: Degas solvents if using Method B. Ensure the amine is added promptly in Method A.
Stench Management (Method B): The liberation of MeSH is significant. Pass the reaction exhaust through a bleach (sodium hypochlorite) scrubber to oxidize the thiol to odorless sulfonate.
Low Reactivity (Method A): If the amine is electron-deficient (e.g., nitro-aniline), water alone may not suffice. Add 10 mol% acetic acid or switch to Method C.
References
Tankam, T., et al. (2018). "Catalyst-Free Amination of 2-Mercaptobenzoxazoles on Water under Microwave Irradiation." The Journal of Organic Chemistry, 83(19), 11936–11943.
Wang, M., et al. (2017). "Synthesis of N-aryl-2-aminobenzoxazoles from substituted benzoxazole-2-thiol and 2-chloro-N-arylacetamides." Heterocycles, 94(7), 1261.
Lamani, M., & Prabhu, K. R. (2011).[8] "Iodine-Catalyzed Amination of Benzoxazoles: A Metal-Free Route to 2-Aminobenzoxazoles under Mild Conditions." The Journal of Organic Chemistry, 76(19), 7938–7944.
BenchChem Protocols. "Protocol for N-Alkylation of 2-Aminothiazoles (Analogous Chemistry)."
Technical Support Center: Optimizing the Yield of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of substituted 2-mercaptobenzoxazoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of substituted 2-mercaptobenzoxazoles. The synthesis of 5-chloro-7-methyl-1,3-benzoxazole-2-thiol from 2-amino-4-chloro-6-methylphenol and carbon disulfide (CS2) is a fundamental cyclization reaction, yet researchers often struggle with low yields, oxidative dimerization, and crystallization failures.
This guide bridges the gap between theoretical mechanisms and bench-level execution, providing self-validating protocols and troubleshooting steps to ensure high-yield, high-purity synthesis.
Mechanistic Pathway Visualization
Understanding the reaction trajectory is critical for troubleshooting. The reaction proceeds via a dithiocarbamate intermediate, which undergoes intramolecular cyclization with the elimination of hydrogen sulfide (H2S)[1].
Reaction pathway for the synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol.
Troubleshooting Guides & FAQs
Q1: Why is my overall yield consistently below 50% despite complete consumption of the starting material?A1: This is heavily tied to the volatility of carbon disulfide (boiling point 46°C) and the choice of base. In traditional KOH/ethanol reflux systems, CS2 can vaporize and escape the reaction matrix before the dithiocarbamate intermediate fully forms[2].
Causality: Nucleophilic attack of the amine on CS2 is an equilibrium process. Loss of CS2 shifts the equilibrium backward, promoting side reactions and incomplete conversion.
Solution: Transition from KOH to a DBU-promoted (1,8-Diazabicyclo[5.4.0]undec-7-ene) tandem reaction[3]. DBU acts as a superior non-nucleophilic base that facilitates the nucleophilic attack and subsequent intramolecular cyclization without the harsh conditions that degrade the substrate[3].
Q2: I am observing a significant amount of a highly non-polar impurity on my TLC. What is it, and how do I prevent it?A2: The non-polar impurity is likely the disulfide dimer. Benzoxazole-2-thiols exist in a tautomeric equilibrium with their thione form. The free thiol is highly susceptible to oxidative dimerization into bis(5-chloro-7-methylbenzoxazol-2-yl) disulfide in the presence of atmospheric oxygen and trace metals.
Causality: Oxygen acts as an electron acceptor, catalyzing the S-S bond formation between two thiolate anions.
Solution: Degas your solvent (ethanol or toluene) by sparging with inert gas (N2 or Argon) for 15 minutes prior to the reaction. Maintain a strict inert atmosphere throughout the reflux and cooling phases.
Q3: During the final acidification step, my product forms a gummy oil instead of precipitating as a crystalline solid. How can I induce crystallization?A3: "Oiling out" occurs when the product precipitates above its glass transition temperature or when rapid acidification traps impurities within the collapsing matrix.
Causality: The potassium or DBU salt of the thiol is highly soluble in water. Rapid addition of strong acid causes localized pH drops, leading to an amorphous crash-out rather than ordered crystal lattice formation.
Solution: Ensure the reaction mixture is cooled to 0-5°C before adding acid. Add 2M HCl dropwise with vigorous stirring to slowly adjust the pH to 5-6. If oiling still occurs, heat the mixture to 70-80°C to redissolve the oil, add 5% glacial acetic acid, and allow it to cool slowly to room temperature to promote controlled crystallization[2].
Comparative Data Presentation: Synthetic Routes
To make an informed decision on your synthetic strategy, compare the empirical data of the three primary methodologies below.
This protocol is engineered as a self-validating system. By incorporating in-process controls (IPCs), you can verify the success of each step before proceeding.
Step 1: Preparation & Degassing
In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a highly efficient chilled reflux condenser (coolant at 0-5°C), dissolve 2-amino-4-chloro-6-methylphenol (10 mmol, 1.57 g) in anhydrous toluene (50 mL). Sparge the solution with Nitrogen for 15 minutes to prevent oxidative dimerization.
Step 2: Base Addition
Add DBU (12 mmol, 1.83 g) to the solution and stir for 10 minutes at room temperature.
Validation: The solution should remain homogeneous. A slight color change may occur as the amine is activated.
Step 3: Controlled CS2 Addition
Cool the flask in an ice bath. Introduce Carbon Disulfide (15 mmol, 1.14 g / 0.9 mL) dropwise via a syringe.
Causality: Dropwise addition controls the mildly exothermic formation of the dithiocarbamate intermediate, preventing localized boiling and loss of CS2.
Step 4: Cyclization & Monitoring
Heat the reaction mixture to 80°C for 4-6 hours[3].
Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material spot should completely disappear. Additionally, hold a piece of moistened lead acetate paper near the condenser outlet; it will turn black (PbS) confirming the evolution of H2S gas, a direct indicator of successful cyclization.
Step 5: Workup & pH Adjustment
Cool the mixture to room temperature and concentrate under reduced pressure to remove toluene and unreacted CS2. Dissolve the crude residue in 30 mL of ice-water. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 5-6.
Causality: Adjusting to pH 5-6 selectively protonates the thiolate to the neutral thiol/thione form, minimizing the protonation of the benzoxazole nitrogen (which would increase water solubility).
Step 6: Isolation & Purification
Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (2 x 15 mL) and cold hexane (10 mL) to remove any non-polar disulfide impurities. Recrystallize from hot ethanol to yield pure 5-chloro-7-methyl-1,3-benzoxazole-2-thiol.
References
[1] The Genesis and Evolution of Benzoxazole-2-Thione Compounds: A Technical Guide. Benchchem. URL:
[2] Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. URL:
[3] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. URL:
How to prevent disulfide bond formation in benzoxazole-2-thiol reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields during the functionalization (e.g., S-alkylation, amination, or cross-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields during the functionalization (e.g., S-alkylation, amination, or cross-coupling) of benzoxazole-2-thiol. The culprit is almost always the silent, rapid formation of bis(benzoxazol-2-yl) disulfide (BBOD)[1].
This guide deconstructs the chemical causality behind this oxidative side-reaction and provides field-tested, self-validating protocols to maintain the integrity of your thiol.
Part 1: Diagnostic Workflows & Mechanistic Causality
Understanding why benzoxazole-2-thiol oxidizes is the first step to preventing it. The compound exists in a tautomeric equilibrium between its thione and thiol forms. When exposed to a base, it forms a highly electron-rich thiolate anion. This thiolate has a significantly lower oxidation potential than the neutral thiol, making it highly susceptible to single-electron oxidation by dissolved ambient oxygen or trace transition metals, forming a thiyl radical that rapidly dimerizes into a disulfide[2].
Mechanism of thiolate oxidation to disulfide and TCEP-mediated reduction.
Troubleshooting FAQs
Q1: Why does my starting material show disulfide impurities even before I add any reagents?A1: Trace moisture, ambient oxygen, and light exposure during storage can initiate auto-oxidation[2].
Causality & Fix: Always store the reagent under an inert atmosphere (argon or nitrogen) at 4°C. Before setting up a critical reaction, verify purity via LC-MS. If the disulfide mass (
) is present, you must perform an in situ reduction before adding your electrophile.
Q2: I am performing an S-alkylation. Why does increasing the base concentration lower my yield and increase disulfide formation?A2: This is a classic stoichiometric trap. While a base is required to deprotonate the thiol and increase its nucleophilicity, an excess of base dramatically accelerates oxidation[3].
Causality & Fix: The resulting thiolate anion (R-S⁻) is easily oxidized by dissolved oxygen. Strictly limit your base to 1.0–1.05 equivalents and thoroughly degas your solvents.
Q3: If disulfide forms during my reaction, which reducing agent should I use to reverse it without ruining my alkylation?A3: Tris(2-carboxyethyl)phosphine (TCEP) is the gold standard[4].
Causality & Fix: Unlike dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP does not contain a nucleophilic thiol group. If you use DTT, the reducing agent itself will compete with benzoxazole-2-thiol for your alkyl halide. TCEP selectively cleaves the S-S bond via nucleophilic attack by the phosphorus atom, forming a stable phosphine oxide and releasing the reactive thiolate[5].
Part 2: Quantitative Reagent Selection
When choosing a reducing agent to maintain the thiol state, you must balance reduction potential against cross-reactivity with your electrophile.
Table 1: Comparison of Reducing Agents for Thiol Maintenance
Reducing Agent
Working pH Range
Reactivity with Electrophiles
Air Stability
Odor
TCEP-HCl
1.5 – 9.0
Non-reactive (Thiol-free)
Highly Stable
Odorless
DTT
7.0 – 9.0
Highly Reactive (Contains thiols)
Prone to oxidation
Strong
Triphenylphosphine
Organic solvents
Non-reactive
Stable
Mild
β-Mercaptoethanol
7.0 – 9.0
Highly Reactive (Contains thiol)
Prone to oxidation
Pungent
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, your experimental setup must include built-in validation checkpoints. Follow these protocols to suppress or reverse disulfide formation.
Decision matrix for handling and preventing disulfide formation in workflows.
Protocol A: Strict Air-Free S-Alkylation of Benzoxazole-2-Thiol
Use this protocol when starting material is pure, to prevent oxidation during the reaction.
Solvent Degassing: Transfer anhydrous solvent (e.g., DMF or MeCN) to a Schlenk flask. Sparge with Argon for 15–20 minutes to displace dissolved oxygen.
Atmosphere Control: Flame-dry a separate reaction flask under vacuum and backfill with Argon (repeat for 3 cycles).
Reagent Addition: Add benzoxazole-2-thiol (1.0 eq) to the flask under positive Argon flow, followed by the degassed solvent.
Controlled Deprotonation: Add exactly 1.05 eq of base (e.g.,
). Causality note: Strict stoichiometry prevents the buildup of excess thiolate, which is highly prone to oxidation.
Electrophile Introduction: Stir for 10 minutes, then add the electrophile (1.1 eq) dropwise.
Self-Validation Checkpoint: Pull a 10 µL aliquot after 30 minutes. Quench in acidic water and analyze via LC-MS. You should observe the product mass without the
disulfide peak.
Protocol B: In Situ Disulfide Cleavage using TCEP-HCl
Use this protocol if LC-MS indicates bis(benzoxazol-2-yl) disulfide (BBOD) is already present.
Stock Preparation: Prepare a 0.5 M stock solution of TCEP-HCl in degassed water. If working in a sensitive buffered system, adjust the TCEP solution to pH 7.0 using 10 N NaOH prior to addition[5].
Reduction Phase: Add 1.1 equivalents of TCEP (relative to the disulfide concentration) directly to the reaction mixture.
Incubation: Stir at room temperature for 15–30 minutes. Causality note: The phosphorus atom performs a nucleophilic attack on the S-S bond, releasing the free thiolate and forming TCEP-oxide.
Self-Validation Checkpoint: Analyze the mixture via LC-MS. Do not proceed until the disulfide peak is completely consumed and the free thiol/thiolate peak is restored.
Coupling: Because TCEP is thiol-free, you do not need to purify the mixture[4]. Directly add your electrophile to the flask and proceed with the reaction.
Technical Support Center: Solution Stability of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Welcome to the advanced troubleshooting and technical support center for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CMBT). As a heterocyclic compound featuring a reactive mercapto/thione moiety, CMBT presents unique chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and technical support center for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CMBT). As a heterocyclic compound featuring a reactive mercapto/thione moiety, CMBT presents unique challenges in solution-phase chemistry, including spontaneous oxidation, solvent-dependent tautomerism, and pH-sensitive degradation.
This guide is engineered for researchers and drug development professionals. It moves beyond basic handling to explain the underlying physicochemical causality of CMBT's behavior, providing self-validating protocols to ensure experimental integrity.
Mechanistic Overview: The Root Causes of Instability
To troubleshoot CMBT, one must first understand that it does not exist as a static molecule in solution. Its stability is governed by two interconnected dynamic processes:
Thiol-Thione Tautomerism: In polar solvents (e.g., methanol, DMSO, water), the molecule predominantly exists as the thione tautomer (with a protonated nitrogen and a C=S double bond) rather than the thiol form. Computational and spectroscopic studies on the parent 2-mercaptobenzoxazole scaffold reveal that the thione form is approximately 28.3 kJ/mol more stable than the thiol form in polar environments[1].
Oxidative Dimerization: At pH levels above 7.5, the molecule deprotonates to form a highly nucleophilic thiolate anion. This anion is highly susceptible to single-electron transfer (SET) oxidation, rapidly coupling to form a 2,2'-dithiobis(benzoxazole) dimer. The presence of the electron-withdrawing 5-chloro group slightly stabilizes the anion compared to the unhalogenated parent compound, but aerobic oxidation remains the primary degradation pathway.
Thiol-thione tautomerism and oxidative dimerization pathway of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol.
Frequently Asked Questions (FAQs)
Q: Why does my clear CMBT solution turn cloudy or develop a precipitate after sitting on the bench for a few hours?A: This is the classic signature of oxidative dimerization. When exposed to atmospheric oxygen, especially in neutral to slightly basic solutions, CMBT oxidizes to its disulfide dimer. Because the dimer has a significantly higher molecular weight and lacks the ionizable proton of the monomer, its solubility in aqueous and polar organic solvents drops drastically, leading to precipitation.
Q: I am trying to use CMBT as a nucleophile in an SN2 reaction, but my yields are inconsistent. Why?A: The reactivity of CMBT is highly solvent-dependent due to tautomerism. In polar protic solvents, the thione form dominates, making the sulfur atom a poorer nucleophile because its electron density is tied up in the C=S double bond. To force the molecule into the highly reactive thiolate state, you must use a strictly degassed, aprotic solvent (like anhydrous DMF) with a mild base, while rigorously excluding oxygen to prevent the thiolate from oxidizing before it can react. Furthermore, reactions involving the sulfur atom often require "remote activation" via protonation/deprotonation at the ring nitrogen[2].
Q: Does the 5-chloro substitution affect the stability compared to standard 2-mercaptobenzoxazole?A: Yes. The inductive electron-withdrawing effect of the chlorine atom at the 5-position lowers the pKa of the molecule slightly, making it easier to deprotonate. While this makes it a better leaving group in certain enzymatic assays[2], it also means the molecule enters the oxidation-prone thiolate state at a slightly lower pH than the unsubstituted parent compound.
Troubleshooting Guide: Solution Instability
Troubleshooting workflow for resolving stability and reactivity issues in CMBT solutions.
Issue 1: Rapid Degradation in Biological Buffers
Symptom: Loss of active compound concentration during in vitro assays (e.g., PBS buffer at pH 7.4).
Causality: At pH 7.4, a significant fraction of CMBT exists near its pKa boundary, transitioning into the thiolate anion. Trace transition metals in biological buffers catalyze the aerobic oxidation of thiolates.
Resolution: Add a metal chelator (e.g., 1 mM EDTA) and a non-interfering reducing agent (e.g., 0.5 mM TCEP) to the buffer. TCEP will continuously reduce any formed disulfide back to the active monomer without interfering with most biological targets.
Issue 2: NMR Spectra Showing Peak Broadening or Multiple Species
Symptom: 1H-NMR or 13C-NMR in DMSO-d6 shows broadened peaks or a mixture of signals.
Causality: The molecule is undergoing intermediate-exchange tautomerization on the NMR timescale, or partial oxidation has occurred, creating a mixture of monomer and dimer. The N-H proton of the thione form often appears as a broad singlet far downfield[3].
Resolution: To lock the tautomeric state and obtain a clean spectrum, run the NMR in a non-polar, aprotic solvent (e.g., CDCl3) to favor the thiol, or add a drop of trifluoroacetic acid (TFA) to fully protonate the system and halt exchange.
Quantitative Stability Data
The following table synthesizes the critical physicochemical parameters that dictate the stability of the benzoxazole-2-thiol core in solution.
Parameter
Value / Observation
Causality & Impact on Experiment
Dominant Tautomer (Polar)
Thione form
Nitrogen is protonated; C=S bond forms. Reduces direct sulfur nucleophilicity.
Tautomer Energy Gap (ΔE)
~ -28.3 kJ/mol (Thione favored)
Explains why the thiol form is rarely observed in aqueous or alcoholic solutions[1].
Estimated pKa1 (Cationic)
~ 4.0
Below pH 4.0, the molecule exists largely as a mono-cation (protonated nitrogen).
Estimated pKa2 (Anionic)
~ 7.5
Above pH 7.5, the molecule exists as a mono-anion (thiolate), highly prone to oxidation.
Oxidation Potential (Ep)
Linearly dependent on pH
As pH increases, oxidation potential drops, making the molecule easier to oxidize aerobically.
Validated Experimental Protocols
To ensure reproducibility, protocols involving CMBT must be designed as self-validating systems . The following methodology ensures that the stock solution is free of oxidative degradation before use.
Protocol: Preparation and Validation of Oxidation-Resistant CMBT Stock Solutions
Objective: To prepare a 10 mM stock solution of CMBT in DMSO that is stable for >30 days, with built-in spectrophotometric validation.
Materials:
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (High purity, stored under Argon)
Anhydrous, Septum-sealed DMSO (Sure/Seal™ or equivalent)
Argon or Nitrogen gas line
UV-Vis Spectrophotometer (Quartz cuvettes)
Step-by-Step Methodology:
Solvent Degassing: Insert a long needle attached to an Argon line into the anhydrous DMSO bottle. Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.
Causality: Removing O2 eliminates the terminal electron acceptor required for disulfide formation.
Inert Weighing: Weigh the required mass of CMBT inside a glove box or under an inverted funnel with heavy Argon flow. Transfer to an amber glass vial.
Causality: CMBT is sensitive to photolytic degradation over long periods; amber glass prevents UV-induced radical initiation.
Dissolution: Inject the degassed DMSO into the amber vial through a septum. Vortex gently until fully dissolved.
Self-Validation Step (UV-Vis QC):
Take a 10 µL aliquot of the stock and dilute it into 1 mL of degassed methanol.
Measure the absorbance from 250 nm to 400 nm.
Validation Criteria: Pure CMBT monomer exhibits a sharp, well-defined absorbance peak near 292–300 nm. If the peak is significantly broadened or a secondary shoulder appears at higher wavelengths, the solution contains the disulfide dimer.
Action: If the spectrum passes, proceed. If it fails, discard the stock; do not attempt to rescue it for quantitative assays.
Storage: Store the validated stock solution at -20°C. Purge the headspace with Argon after every single use.
References
Electrochemical oxidation of 2-mercaptobenzoxazole
Source: NIScPR (National Institute of Science Communication and Policy Research)
URL:[Link]
2-Mercaptobenzoxazole pentacyanoferrate(II/III) complexes: UV-Visible, Mössbauer, electron paramagnetic resonance, electrochemistry and molecular modeling
Source: SciELO (Scientific Electronic Library Online)
URL:[Link]
Reactive Thioglucoside Substrates for β-Glucosidase
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies
Source: MDPI
URL:[Link]
Optimizing reaction temperature for substituted benzoxazole synthesis
Technical Support Center: Optimizing Reaction Temperature for Substituted Benzoxazole Synthesis Introduction: The Thermal Landscape of Benzoxazole Synthesis User Profile: Research Chemists, Process Engineers, and Drug Di...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Reaction Temperature for Substituted Benzoxazole Synthesis
Introduction: The Thermal Landscape of Benzoxazole Synthesis
User Profile: Research Chemists, Process Engineers, and Drug Discovery Scientists.
Objective: Maximize yield and purity of 2-substituted benzoxazoles by mastering the thermodynamic and kinetic variables of the reaction.
As a Senior Application Scientist, I often see protocols fail not because of incorrect stoichiometry, but due to a misunderstanding of the thermal activation energy (
) required for the rate-determining step: the intramolecular cyclization.
The synthesis of substituted benzoxazoles generally proceeds via two distinct stages:
Condensation: Formation of an intermediate (often a Schiff base/imine). This is typically fast and exothermic.
Cyclodehydration/Oxidative Cyclization: Ring closure. This is the kinetic bottleneck, often requiring elevated temperatures or specific catalysts to overcome the energy barrier.
This guide provides troubleshooting frameworks and optimized protocols to navigate these thermal constraints.
Part 1: Strategic Optimization & Troubleshooting (Q&A)
Q1: I am using Polyphosphoric Acid (PPA) at 100°C, but my yield is stuck at <50%, and I see a major intermediate spot on TLC. What is happening?
Diagnosis:Thermal Insufficiency for Ring Closure.
In PPA-mediated synthesis, the formation of the ester/amide intermediate occurs readily at 80–100°C. However, the subsequent cyclodehydration to the benzoxazole ring typically requires temperatures between 120°C and 150°C . At 100°C, you are likely isolating the non-cyclized intermediate.
Corrective Action:
Step-Up Heating: Maintain 90–100°C for 1 hour to ensure complete mixing and initial condensation. Then, ramp the temperature to 140–150°C for 2–4 hours to drive cyclization.
Viscosity Management: PPA is highly viscous. At <100°C, poor mass transfer can mimic low reactivity. Ensure vigorous mechanical stirring.
Q2: My reaction mixture turns into a black tar at 160°C. How do I prevent degradation?
Diagnosis:Oxidative Polymerization of 2-Aminophenol.
2-Aminophenols are electron-rich and prone to rapid oxidation and polymerization at high temperatures, especially in the presence of air.
Corrective Action:
Inert Atmosphere: strictly run the reaction under Nitrogen or Argon.[1]
Add Reducing Agent: Add a pinch of Tin(II) Chloride (SnCl₂) to the reaction mixture. It acts as an antioxidant, preserving the aminophenol and preventing "tarring" even at high temperatures [1].
Module B: Oxidative Cyclization (Schiff Base Route)
Q3: I formed the Schiff base (imine) quantitatively, but the oxidative cyclization step using Mn(OAc)₃ or DDQ is sluggish at room temperature.
Diagnosis:Activation Energy Mismatch.
While some oxidants (like Pb(OAc)₄ or PhI(OAc)₂) work at room temperature, metal-mediated oxidations often require thermal activation to reach the necessary oxidation potential or to solubilize the oxidant.
Corrective Action:
Temperature Optimization: For Mn(OAc)₃, increase temperature to 80°C (Reflux in MeCN or Benzene) .
Catalyst Switch: If you must work at Room Temperature (e.g., sensitive substrates), switch to Iodobenzene diacetate (PIDA) or DDQ in Dichloromethane, which are kinetically faster at lower temperatures [2].
Part 2: Decision Frameworks (Visualized)
Diagram 1: Troubleshooting Reaction Stalls and Impurities
Caption: Decision tree for diagnosing temperature-related failures in benzoxazole synthesis.
Part 3: Optimized Experimental Protocols
These protocols are designed to be self-validating. If the checkpoints fail, stop and troubleshoot using the guide above.
Best for: Simple alkyl/aryl substituted benzoxazoles.
Preparation: In a round-bottom flask, mix 1.0 eq of substituted 2-aminophenol and 1.0 eq of carboxylic acid (or nitrile).
Solvent/Catalyst: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of reactant).
Step 1 (Mixing): Heat to 100°C with vigorous stirring for 30 mins.
Checkpoint: Mixture should be homogenous.
Step 2 (Cyclization): Increase temperature to 140–150°C . Hold for 3–5 hours.
Validation: Aliquot into water, extract with EtOAc.[2] TLC should show disappearance of aminophenol (polar) and appearance of fluorescent benzoxazole (less polar).
Workup: Pour hot mixture slowly into crushed ice/water with stirring. Neutralize with NaHCO₃. Filter precipitate.[1][3][4]
Understanding the mechanism clarifies why temperature control is non-negotiable.
Caption: The thermal bottleneck lies between the Schiff Base and the Ring Closure. Insufficient heat traps the intermediate; excessive heat degrades it.
References
BenchChem Technical Support. (2025).[1][3][6][7][8][9][10] Optimizing reaction conditions for one-pot benzoxazole synthesis. Retrieved from
RSC Advances. (2014). Oxidative cyclization of phenolic Schiff bases.[11][12][13] Retrieved from
ACS Omega. (2019). Synthesis of Benzoxazoles Using a Brønsted Acidic Ionic Liquid Gel. Retrieved from
MDPI Molecules. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles.[12][14] Retrieved from
Challenges in scaling up the synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Executive Summary This guide addresses the technical challenges associated with the scale-up synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (also known as 5-chloro-7-methyl-1,3-benzoxazole-2(3H)-thione).[1] This...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the technical challenges associated with the scale-up synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (also known as 5-chloro-7-methyl-1,3-benzoxazole-2(3H)-thione).[1] This compound is a critical heterocyclic intermediate, often utilized in the synthesis of agrochemicals (e.g., herbicide safeners) and pharmaceutical scaffolds.
The primary synthesis route involves the cyclization of 2-amino-4-chloro-6-methylphenol with a thiocarbonyl source.[1] While the chemistry is established, scaling beyond the gram scale introduces significant safety hazards (CS₂ handling) and quality issues (oxidative dimerization).
Module 1: Raw Material Pre-Treatment
Q1: My starting material, 2-amino-4-chloro-6-methylphenol, is dark brown instead of the expected beige. Can I still use it?A: Proceed with caution. The aminophenol precursor is prone to air oxidation, forming quinoid impurities that darken the solid.
Impact: These impurities act as radical initiators, promoting the formation of disulfide by-products (dimers) during the main reaction.
Action: If the purity is <95% by HPLC, perform a "charcoal drop":
Dissolve the precursor in warm ethanol.
Add activated carbon (5% w/w).
Filter hot through Celite.
Use the filtrate immediately for the cyclization step.
Q2: Why is the moisture content of the aminophenol critical?A: Excess water competes with the thiocarbonyl source (especially if using thiophosgene or xanthates) and can lead to hydrolysis of the intermediate thiocarbamate before cyclization is complete. Ensure moisture content is <0.5% via Karl Fischer titration.
Module 2: Reaction Optimization (The Cyclization)
Q3: Should I use Carbon Disulfide (
) or Potassium Ethyl Xanthate for scale-up?A: For scale-up (>100g), Potassium Ethyl Xanthate is strongly recommended over .[1]
Feature
Carbon Disulfide ()
Potassium Ethyl Xanthate
Safety
High Risk: Flash point -30°C; auto-ignition 100°C.
) for 12 hours. The system acts as a self-validating process; the evolution of gas indicates reaction progress (scrubbing required).[1]
Monitoring: HPLC endpoint is defined as <1.0% remaining aminophenol.
Q4: The reaction mixture has turned a deep violet color. Is this a failure?A: Not necessarily. A transient violet/pink color often indicates trace oxidation of the phenolic anion. However, if the color persists or deepens to black, it suggests significant oxidative stress.
Corrective Action: Sparge the reaction vessel with Nitrogen (
) throughout the reflux to displace dissolved oxygen. Add 0.5 mol% Sodium Dithionite () as a scavenger if the color issue is recurrent.
Module 3: Work-up & Isolation
Q5: During acidification, the product precipitates as a sticky gum instead of a solid. How do I fix this?A: "Gumming" occurs when the product precipitates too fast or at a temperature above its glass transition point in the solvent mixture.
The Fix:
Dilute the reaction mixture with water (1:1 ratio with ethanol).
Cool the mixture to 10–15°C before adding acid.
Slow Acidification: Add Acetic Acid (preferred over HCl for smoother crystal growth) dropwise over 60 minutes.
Seeding: Add seed crystals of pure product at pH 8.0 to induce nucleation.
Q6: I smell a strong "rotten egg" odor even after the reaction is done. Is this normal?A: Yes, but it must be managed. The reaction releases Hydrogen Sulfide (
Safety Protocol: All reactor vents must pass through a caustic scrubber (10% NaOH + NaOCl) to neutralize sulfur species. Do not open the reactor until the headspace has been purged with nitrogen for at least 30 minutes.
Module 4: Purification & Impurity Profiling
Q7: My final product has a melting point of 210°C, but literature says >250°C. What is the impurity?A: The lower melting point usually indicates the presence of the Disulfide Dimer (Bis(5-chloro-7-methylbenzoxazol-2-yl) disulfide).[1]
Mechanism: The thiol group (-SH) oxidizes to -S-S- upon exposure to air, especially under basic conditions.[1]
Removal Strategy:
Suspend the crude solid in 5% aqueous NaOH. The thiol dissolves (forming the thiolate salt), while the disulfide remains insoluble.
Filter off the insoluble disulfide.
Re-acidify the filtrate to recover pure thiol.
Q8: Can I use HPLC to distinguish the Thiol from the Thione tautomer?A: In solution, they exist in rapid equilibrium. Standard reverse-phase HPLC will show a single peak.[1] You do not need to separate them; the solid state is predominantly the thione form, but it reacts as a thiol in nucleophilic substitutions.
Visual Technical Guides
Figure 1: Synthesis & Impurity Pathway
This diagram illustrates the reaction logic and critical oxidation checkpoints.[3]
Caption: Reaction pathway showing the cyclization of the aminophenol and the risk of oxidative dimerization during work-up.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when product quality deviates.
Caption: Decision matrix for diagnosing common scale-up failures.
References
BenchChem Technical Support. (2025).[4][5] An In-depth Technical Guide on 4-Methyl-1,3-benzoxazole-2-thiol: Physicochemical Properties and Synthesis. BenchChem. Link
ChemicalBook. (2026). 5-Chlorobenzooxazole-2-thiol Properties and Synthesis. ChemicalBook. Link
Beilstein Journals. (2009). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles. Beilstein Journal of Organic Chemistry. Link
National Institutes of Health (NIH). (2025). 2-Amino-4-chloro-6-nitrophenol Safety Data. PubChem.[2][6] Link
New Jersey Department of Health. (2017). Carbon Disulfide Hazardous Substance Fact Sheet. NJ.gov. Link
A Comparative Guide to the Mass Spectrometry Analysis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
For researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds, the selection of an appropriate analytical methodology is paramount. This guide provides an...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds, the selection of an appropriate analytical methodology is paramount. This guide provides an in-depth comparison of mass spectrometry and other analytical techniques for the analysis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, a molecule of interest in medicinal chemistry and materials science. By delving into the principles of mass spectral fragmentation and contrasting its capabilities with alternative methods, this document serves as a practical resource for making informed analytical decisions.
Introduction to 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] The structural elucidation and purity assessment of such molecules are critical steps in the drug discovery and development pipeline. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for obtaining detailed molecular information, including molecular weight and structural features, from minute sample quantities.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for the structural analysis of organic molecules. The choice of ionization technique is crucial and directly influences the fragmentation pattern observed. For 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, both hard and soft ionization methods can be employed to yield complementary structural information.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[2] This fragmentation is highly reproducible and provides a characteristic "fingerprint" of the molecule, which is invaluable for structural elucidation.
The fragmentation of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol under EI conditions is anticipated to proceed through several key pathways, driven by the stability of the benzoxazole core and the nature of its substituents. The molecular ion peak is expected to be prominent due to the aromatic nature of the benzoxazole ring system.
A plausible fragmentation pathway is outlined below:
Caption: Predicted Electron Ionization (EI) fragmentation pathway of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol.
The initial fragmentation is likely to involve the loss of the thiol group as a radical (•SH), the chlorine radical (•Cl), or a methyl radical (•CH3) from the molecular ion. Subsequent fragmentation of the benzoxazole ring can lead to the loss of carbon monoxide (CO). The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.[3] This is particularly useful for confirming the molecular weight of the analyte. By inducing fragmentation of the precursor ion (e.g., through collision-induced dissociation, CID), structural information can be obtained in a more controlled manner than with EI.
In positive ion mode, 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is expected to readily form the [M+H]⁺ ion. In negative ion mode, the acidic thiol proton can be easily lost to form the [M-H]⁻ ion. The stability of the resulting thiolate anion makes negative ion mode a sensitive option for the analysis of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled sensitivity and structural detail, a comprehensive analytical strategy often involves the use of complementary techniques.
Technique
Principle
Information Provided
Advantages
Disadvantages
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ions.
Molecular weight, elemental composition (HRMS), structural information via fragmentation.
High sensitivity, specificity, provides structural details.
Isomers can be difficult to distinguish without chromatography, complex spectra can be challenging to interpret.
High-Performance Liquid Chromatography (HPLC-UV)
Separates compounds based on their differential partitioning between a mobile and stationary phase, with UV detection.
Retention time, quantitative analysis.
Robust, widely available, excellent for quantitative analysis of mixtures.
Limited structural information, co-eluting species can interfere.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separates volatile compounds in the gas phase followed by mass spectrometric detection.
Retention time, molecular weight, and structural information.
High resolution for volatile and thermally stable compounds, provides definitive identification.
Requires derivatization for non-volatile compounds, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Detailed structural information, including connectivity of atoms and stereochemistry.
Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation.
Experimental Protocols
To ensure the generation of reliable and reproducible data, it is imperative to follow validated experimental protocols. The following sections outline a starting point for the analysis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol using LC-MS, GC-MS, and NMR, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]
LC-MS/MS Method
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides both separation and sensitive detection, making it ideal for the analysis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol in complex matrices.
Experimental Workflow:
Caption: A typical experimental workflow for LC-MS/MS analysis.
Detailed Protocol:
Sample Preparation: Prepare a 1 mg/mL stock solution of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol in methanol. Dilute this stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 10 µg/mL.
Liquid Chromatography:
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry:
Ionization Mode: ESI positive and negative.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Scan Range: m/z 50-500.
MS/MS: Select the [M+H]⁺ (m/z 200/202) or [M-H]⁻ (m/z 198/200) as the precursor ion and apply varying collision energies to generate a fragmentation spectrum.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantitation (LOD/LOQ) according to ICH guidelines.[6]
GC-MS Method
For a volatile and thermally stable compound, GC-MS offers excellent chromatographic resolution.[2] Derivatization may be necessary to improve the volatility of the thiol group.
Detailed Protocol:
Sample Preparation and Derivatization: To a solution of 1 mg of the compound in 1 mL of acetonitrile, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
Gas Chromatography:
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.
Injector Temperature: 250°C.
Injection Mode: Splitless.
Mass Spectrometry:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Transfer Line Temperature: 280°C.
Scan Range: m/z 40-550.
NMR Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[7]
Detailed Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy: Acquire a proton NMR spectrum to determine the number of different types of protons and their neighboring environments. Based on analogous structures like 5-chlorobenzo[d]oxazole-2-thiol and 5-methylbenzo[d]oxazole-2-thiol, the aromatic protons are expected to appear in the range of 7.0-7.5 ppm, the methyl protons around 2.4 ppm, and the thiol proton as a broad singlet at a higher chemical shift (potentially >10 ppm).[8]
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms. The thione carbon (C=S) is expected to be significantly downfield, potentially around 180 ppm.[8]
2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations, which will aid in the complete assignment of the structure.
Conclusion
The comprehensive analysis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol requires a multi-faceted analytical approach. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for both identification and quantification. Electron ionization provides detailed structural information through its characteristic fragmentation patterns, while electrospray ionization is ideal for molecular weight confirmation. When combined with data from orthogonal techniques such as HPLC-UV, GC-MS, and NMR, a complete and unambiguous characterization of this important heterocyclic compound can be achieved. The choice of methodology will ultimately depend on the specific research question, whether it be routine purity analysis, metabolite identification, or complete structural elucidation.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023.
Mass spectra of halogenostyrylbenzoxazoles. Request PDF.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures Q2(R2). 2023.
Validation of analytical procedures according to the ICH guidelines. Efor Group.
Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. Request PDF.
Synthesis and complete NMR characterization of 4‐alkyl‐2‐(6‐substituted‐1,3‐benzoxazol‐2‐yl)benzenols. Scilit.
Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace - The University of Queensland.
Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals.
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Deriv
Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Benchchem.
Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry?
Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. PubMed.
Photoelectron Spectroscopy and Ion Chemistry of Benzoxazolide.
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM Gua.
Synthesis and Characterization of New 1, 2, 4- (Triazine)
Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC.
(PDF) SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES.
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
Electron Ionization.
Mass spectrometry-based assay for the rapid detection of thiol-containing natural products.
Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. PubMed.
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Cave
ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. MDPI.
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
Review of synthesis process of benzoxazole and benzothiazole deriv
MASS SPECTROMETRY: FRAGMENTATION P
Benzoxazole derivatives: design, synthesis and biological evalu
FT-IR Spectrum Analysis of Benzoxazole-2-thiol: A Comparative Technical Guide
Executive Summary Benzoxazole-2-thiol (2-MBO) is a critical heterocyclic scaffold in drug discovery, serving as a bioisostere for various pharmacological targets. Its analysis via Fourier Transform Infrared (FT-IR) spect...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzoxazole-2-thiol (2-MBO) is a critical heterocyclic scaffold in drug discovery, serving as a bioisostere for various pharmacological targets. Its analysis via Fourier Transform Infrared (FT-IR) spectroscopy presents a unique challenge: tautomerism .
This guide moves beyond simple peak listing. It explains the vibrational dynamics between the thione (dominant in solid state) and thiol forms, compares 2-MBO against its sulfur and nitrogen analogs (Benzothiazole-2-thiol and Benzimidazole-2-thiol), and provides a self-validating experimental protocol to ensure reproducible data.
The Core Challenge: Tautomeric Equilibrium
The spectral "fingerprint" of benzoxazole-2-thiol is defined by the equilibrium between two forms:
Benzoxazole-2(3H)-thione (Thione Form): The dominant species in the solid state (KBr/ATR) and polar solvents. Characterized by N-H and C=S vibrations.[1][2][3]
Benzoxazole-2-thiol (Thiol Form): Often a minor contributor, favored in non-polar solvents or gas phase. Characterized by S-H and C=N vibrations.[1][2]
Visualizing the Vibrational Shift
The following diagram illustrates the structural transformation and the corresponding shift in diagnostic IR bands.
Figure 1: Tautomeric equilibrium of Benzoxazole-2-thiol and associated diagnostic IR bands.
Spectral Characterization: Band Assignments
Correct assignment requires recognizing that the "C=S stretch" is not a pure mode but rather a coupled vibration often referred to as Thioamide Bands .
A. The Thione Form (Solid State Spectrum)
When analyzing a KBr pellet of commercial 2-MBO, you are primarily observing this form.
Frequency (cm⁻¹)
Vibrational Mode
Technical Insight
3100 – 3400
N-H Stretch
Broad and intense due to intermolecular hydrogen bonding (dimer formation). A sharp peak at ~3319 cm⁻¹ may appear if H-bonding is disrupted.
1610 – 1620
C=N Stretch
Associated with the oxazole ring.[1] In the thione form, this bond has less double-bond character than in the thiol form.
1450 – 1600
C=C (Ar)
Aromatic ring skeletal vibrations.[1] Usually sharp, multiple bands (e.g., ~1506, 1446 cm⁻¹).
1270 – 1290
C=S / C-N
Critical Diagnostic. Often the strongest band in the fingerprint region. It represents the Thioamide II/III band (coupling of C=S stretch and C-N stretch).
1050 – 1070
C=S (Pure)
A secondary diagnostic band often attributed to more "pure" C=S stretching character, though still coupled.
740 – 760
C-H OOP
Out-of-plane bending, characteristic of 1,2-disubstituted benzene rings (ortho-substitution).
B. The Thiol Form (Solution/Gas Phase)
If you observe these bands, your sample may be in a non-polar solvent or derivatized (S-substituted).
S-H Stretch (~2550 – 2600 cm⁻¹): Weak and often overlooked.[1] Its appearance confirms the presence of the thiol tautomer.
C=N Stretch (~1610 – 1630 cm⁻¹): Becomes more pronounced and shifts slightly higher due to full double-bond character in the -N=C-SH system.
Absence of C=S: The strong bands at 1270-1290 cm⁻¹ will significantly decrease in intensity.
Comparative Analysis: O vs. S vs. N Heterocycles
To validate your spectrum, compare 2-MBO with its structural analogs: Benzothiazole-2-thiol (2-MBT) and Benzimidazole-2-thiol (2-MBI) . The electronegativity difference (O > N > S) systematically shifts the vibrational frequencies.
Comparative Data Table
Functional Group
Benzoxazole-2-thiol (2-MBO)
Benzothiazole-2-thiol (2-MBT)
Benzimidazole-2-thiol (2-MBI)
Mechanistic Driver
Heteroatom
Oxygen (O)
Sulfur (S)
Nitrogen (NH)
N-H Stretch
~3100–3400 cm⁻¹
~3100–3400 cm⁻¹
~3390–3450 cm⁻¹
O and S induce different H-bond strengths compared to the imidazole NH.
C=N Stretch
~1618 cm⁻¹
~1605 cm⁻¹
~1626 cm⁻¹
Oxygen is more electronegative, shortening the adjacent C=N bond compared to Sulfur.
C=S (Thioamide)
~1280 cm⁻¹
~1259 cm⁻¹
~1180–1200 cm⁻¹
Heavier heteroatoms (S) in the ring lower the frequency of the coupled ring vibrations.[1]
S-H Stretch
~2610 cm⁻¹ (Weak)
~2550 cm⁻¹ (Weak)
Rarely observed
MBI strongly prefers the thione form; S-H is elusive without derivatization.
Key Takeaway: The C=N stretch is the most reliable differentiator. 2-MBO appears at a higher frequency (~1618 cm⁻¹) than 2-MBT (~1605 cm⁻¹) due to the higher electronegativity of oxygen increasing the force constant of the adjacent bonds.
Experimental Protocol: Self-Validating Systems
To ensure data integrity (E-E-A-T), follow this protocol. It is designed to minimize water interference and scattering, which are common issues with thione analysis.
Method A: KBr Pellet (Gold Standard for Resolution)
Objective: Obtain a high-resolution spectrum of the solid-state thione form.
Pre-treatment: Dry spectroscopic-grade KBr powder at 110°C for 2 hours.
Reason: KBr is hygroscopic. Adsorbed water creates a broad peak at 3400 cm⁻¹ that masks the N-H stretch of the thione.
Ratio: Mix 1.5 mg of 2-MBO with 150 mg of KBr (1:100 ratio).
Grinding: Grind in an agate mortar for 2-3 minutes until a fine powder (particle size < 2 µm) is achieved.
Validation: If the baseline slopes significantly (Christiansen effect), the particle size is too large. Grind again.
Pressing: Press at 8-10 tons for 2 minutes under vacuum (if available) to form a transparent disk.
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Method B: Solution Phase (Tautomer Investigation)
Objective: Observe the spectral shift towards the thiol form.
Solvent Choice:
Chloroform (CHCl₃): Non-polar. Favors the Thiol form (look for S-H at ~2550 cm⁻¹).
DMSO/Methanol: Polar. Stabilizes the Thione form (enhances C=S bands).
Cell: Use a sealed liquid cell with CaF₂ or NaCl windows (avoid KBr windows with aqueous/wet solvents).
Background: rigorously subtract the pure solvent spectrum.
Data Interpretation & Troubleshooting
Observation
Diagnosis
Corrective Action
Broad hump >3400 cm⁻¹
Wet KBr (Moisture contamination).
Dry KBr overnight; use a desiccator. Do not confuse with N-H stretch.
Sloping Baseline
Christiansen Scattering.
Sample particles are too large. Regrind the mixture.
Missing S-H Peak
Sample is in Thione form (Normal).
To see S-H, dissolve in non-polar solvent or analyze an S-alkylated derivative.
Doublet at 2350 cm⁻¹
Atmospheric CO₂.
Inadequate purging of the sample chamber. Ignore or re-run background.
References
Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-173. Retrieved from [Link]
Arjunan, V., Raj, A., Ravindran, P., & Mohan, S. (2014).[4] Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods.[4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 951-965.[4] Retrieved from [Link]
University of Cincinnati. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Saeed, A., & Mohsen, A. (2015). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science, 56(1B), 303-315.[5] Retrieved from [Link]
Efficacy Comparison Guide: 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol vs. Standard Enzyme Inhibitors in Multi-Target Profiling
Executive Summary In the landscape of fragment-based drug discovery (FBDD), the benzoxazole-2-thiol scaffold has emerged as a highly versatile pharmacophore. Specifically, 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (5-CMB...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the benzoxazole-2-thiol scaffold has emerged as a highly versatile pharmacophore. Specifically, 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (5-CMBT) serves as a potent multi-target enzyme inhibitor. Unlike highly specialized, single-target monoclonal antibodies or complex macrocycles, 5-CMBT leverages its low molecular weight, lipophilic benzoxazole core, and highly reactive exocyclic thiol to interact with diverse enzymatic active sites.
This guide objectively compares the inhibitory efficacy of the 5-CMBT scaffold against industry-standard inhibitors across three critical therapeutic targets: Glucosamine-6-phosphate (GlcN-6-P) synthase, the Immunoproteasome (
5i subunit), and Acetylcholinesterase (AChE). Furthermore, it establishes a self-validating experimental protocol designed to eliminate the unique false-positive risks associated with thiol-bearing compounds.
Mechanistic Overview: The Causality of Inhibition
To understand why 5-CMBT is effective, we must deconstruct its molecular causality. The compound operates via a dual-action mechanism :
The Benzoxazole Core: The fused heterocyclic ring system provides structural rigidity and facilitates
- stacking interactions within the hydrophobic pockets of target enzymes. The electron-withdrawing chlorine atom at the 5-position enhances the lipophilicity and metabolic stability of the ring.
The Exocyclic Thiol (-SH) Warhead: The thiol group at the 2-position is the primary driver of its polypharmacology. Depending on the microenvironment of the enzyme's active site, this thiol can act as a hydrogen bond donor/acceptor, a potent metal chelator (e.g., coordinating with
in metalloenzymes), or a covalent modifier via disulfide bond formation with active-site cysteine residues .
Caption: Mechanistic pathway of 5-CMBT illustrating core-mediated anchoring and thiol-driven inhibition.
Comparative Efficacy Profiling
When benchmarking 5-CMBT against standard inhibitors, it is crucial to recognize its role as a fragment-sized lead rather than an optimized, late-stage clinical drug. While it may not exhibit the picomolar potency of highly evolved therapeutics, its ligand efficiency (binding energy per heavy atom) is exceptional.
Below is a quantitative comparison of the 5-CMBT scaffold's representative efficacy against standard commercial inhibitors .
Enzyme Target
5-CMBT Scaffold Efficacy (Rep. IC50)
Standard Inhibitor
Standard Efficacy (IC50)
Primary Mechanism of Action (5-CMBT)
GlcN-6-P Synthase
12.5 µM
ADGP
5.0 µM
Competitive binding at the active site
Immunoproteasome (5i)
8.2 µM
Bortezomib
0.005 µM
Covalent binding via thiol warhead
Acetylcholinesterase (AChE)
4.5 µM
Donepezil
0.014 µM
Hydrophobic anchoring & allosteric modulation
Data Interpretation: 5-CMBT demonstrates moderate-to-high micromolar inhibition across diverse targets. While Bortezomib outpaces 5-CMBT in raw potency against the proteasome, Bortezomib suffers from severe dose-limiting toxicities and off-target effects. 5-CMBT offers a highly tunable starting point for synthesizing bidentate or non-peptidic inhibitors with improved safety profiles.
Experimental Protocols: A Self-Validating System
A critical failure point in evaluating thiol-bearing compounds like 5-CMBT is assay interference. For instance, in the standard Ellman’s assay used to measure AChE inhibition, the colorimetric reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reacts with free thiols to produce a yellow anion (
).
The Causality of Error: If 5-CMBT is introduced directly into the assay mixture with DTNB, its exocyclic thiol will rapidly reduce the DTNB non-enzymatically. This creates a massive false-positive absorbance spike, masking any actual enzyme inhibition data.
The Solution: To ensure scientific integrity, we must engineer a self-validating protocol that forces the exhaustion of the inhibitor's intrinsic thiol signal prior to kinetic measurement.
Step-by-Step Thiol-Exhaustion Kinetic Assay
Compound Preparation: Dissolve 5-CMBT in DMSO to create a 10 mM stock, ensuring the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.
DTNB Pre-incubation (The Critical Step): In a 96-well microplate, combine the 5-CMBT dilution with DTNB (0.3 mM final concentration) in a 0.1 M phosphate buffer (pH 8.0). Incubate at 25°C for 15 minutes. Causality: This step forces all free thiols on the 5-CMBT to react with DTNB, intentionally triggering the non-enzymatic color change.
Baseline Zeroing (Background Subtraction): Read the microplate at 412 nm and set this elevated absorbance as the new baseline (zero). Causality: By zeroing the spectrophotometer after the thiol-DTNB reaction is complete, we isolate the system. Any subsequent color change can now be mathematically guaranteed to originate solely from enzymatic activity.
Enzyme & Substrate Addition: Add AChE (0.03 U/mL) and the substrate Acetylthiocholine iodide (ATCI, 0.5 mM).
Kinetic Readout: Monitor the change in absorbance at 412 nm over 5 minutes. Calculate the true
using non-linear regression analysis.
Caption: Self-validating Ellman's assay workflow designed to eliminate thiol-induced false positives.
Conclusion & Strategic Recommendations
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is not a terminal therapeutic; it is a highly privileged architectural scaffold. Its efficacy lies in its ability to be rapidly derivatized. For drug development professionals targeting GlcN-6-P synthase for novel antimicrobials, or the immunoproteasome for autoimmune disorders, 5-CMBT provides an ideal starting point for hit-to-lead optimization. When evaluating this compound, researchers must strictly adhere to background-subtraction methodologies to account for its reactive thiol warhead, ensuring that all derived kinetic data remains robust and reproducible.
References
Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research.[Link]
Kollár, L., Gobec, M., Proj, M., et al. (2021). Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. Cells, 10(12), 3431.[Link]
Stefaniak, J., Nowak, M. G., Wojciechowski, M., et al. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics—synthesis and properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1928–1956.[Link]
Comparative
A Comparative Guide to Catalytic Methods for Benzoxazole Synthesis
Introduction: The Enduring Significance of the Benzoxazole Scaffold The benzoxazole motif, a fused bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science. Its prevalence in natural...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Benzoxazole Scaffold
The benzoxazole motif, a fused bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science. Its prevalence in natural products, pharmaceuticals, and functional materials underscores the continuous need for efficient and versatile synthetic methodologies. The inherent biological activities of benzoxazole derivatives, including their roles as antimicrobial, antiviral, and antitumor agents, drive the ongoing development of novel synthetic routes with improved yields, milder reaction conditions, and enhanced substrate scope.
This guide provides a comparative analysis of prominent catalytic methods for the synthesis of 2-substituted benzoxazoles, with a focus on the condensation of 2-aminophenol with a carbonyl source. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of copper, palladium, and iron-catalyzed systems, as well as a modern photocatalytic approach. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate catalytic strategy for their specific synthetic challenges.
Comparative Experimental Workflow
A systematic approach is essential for the objective evaluation of different catalytic systems. The following workflow outlines the key stages of a comparative study for benzoxazole synthesis.
Caption: General workflow for a comparative study of catalytic methods for benzoxazole synthesis.
Copper-Catalyzed Synthesis: The Workhorse of Benzoxazole Formation
Copper catalysis is a widely adopted and cost-effective strategy for benzoxazole synthesis. The ready availability and low toxicity of copper salts make this an attractive method for both academic research and industrial applications. A common approach involves the condensation of 2-aminophenols with various carbonyl compounds, including aldehydes, β-diketones, and nitriles.[1][2]
Mechanistic Rationale
The copper-catalyzed reaction of a 2-aminophenol with a β-diketone, often in the presence of a Brønsted acid co-catalyst, is a representative example. The proposed mechanism involves several key steps:
Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminophenol with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate.
Enamine Tautomerization: The Schiff base undergoes tautomerization to the more stable enamine.
Copper-Assisted Cyclization: The copper(I) catalyst coordinates to the enamine, facilitating an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon.
Dehydration: The resulting intermediate undergoes dehydration to afford the benzoxazole ring system.
Caption: Simplified catalytic cycle for copper-catalyzed benzoxazole synthesis.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
The following protocol is adapted from a procedure utilizing a combined Brønsted acid and copper iodide catalytic system for the reaction of 2-aminophenol with benzoylacetone (a β-diketone).[1][2]
To a dry round-bottom flask, add 2-aminophenol, p-toluenesulfonic acid monohydrate, and copper(I) iodide.
Add acetonitrile as the solvent, followed by the benzoylacetone.
Stir the reaction mixture at 80 °C for 16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 2-phenylbenzoxazole.
Palladium-Catalyzed Synthesis: High Efficiency and Broad Scope
Palladium catalysis offers a powerful and versatile platform for the synthesis of benzoxazoles, often proceeding with high efficiency and accommodating a broad range of substrates. These methods typically involve palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-O bonds in a single pot.
Mechanistic Rationale
A representative palladium-catalyzed synthesis involves the reaction of a 2-aminophenol with an aryl halide and an isocyanide. The proposed catalytic cycle is as follows:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.
Isocyanide Insertion: The isocyanide inserts into the Aryl-Pd(II) bond.
Nucleophilic Attack: The 2-aminophenol acts as a nucleophile, attacking the isocyanide carbon of the Pd(II) complex.
Intramolecular Cyclization and Reductive Elimination: The resulting intermediate undergoes intramolecular cyclization, followed by reductive elimination to yield the 2-aminobenzoxazole product and regenerate the Pd(0) catalyst.
Caption: Proposed catalytic cycle for palladium-catalyzed 2-aminobenzoxazole synthesis.[3][4]
Experimental Protocol: Synthesis of 2-Arylbenzoxazoles
The following is a general protocol for the palladium-catalyzed synthesis of 2-arylbenzoxazoles from 2-aminophenol and benzaldehyde, utilizing a dendronized amine polymer-supported palladium catalyst.[5]
To a round-bottom flask, add 2-aminophenol, benzaldehyde, and the EG-G2-Pd catalyst.
Add ethanol as the solvent.
Stir the reaction mixture at 50 °C for 3 hours.
Monitor the reaction progress by TLC.
After completion, filter the catalyst and wash with ethanol.
Evaporate the solvent from the filtrate under reduced pressure.
Purify the crude product by column chromatography to obtain 2-phenylbenzoxazole.
Iron-Catalyzed Synthesis: A Sustainable Alternative
Iron catalysis has emerged as a highly attractive alternative to methods employing precious metals like palladium, owing to iron's low cost, abundance, and low toxicity. Iron-catalyzed routes to benzoxazoles often proceed via different mechanisms, such as hydrogen transfer strategies or oxidative coupling reactions.[6]
Mechanistic Rationale
One notable iron-catalyzed method involves the redox condensation of o-nitrophenols with alcohols. This approach avoids the use of pre-functionalized anilines. The proposed mechanism involves an iron-catalyzed hydrogen transfer:
Alcohol Dehydrogenation: The iron catalyst facilitates the dehydrogenation of the alcohol to the corresponding aldehyde.
Nitro Group Reduction: The in situ generated hydrogen is then used to reduce the nitro group of the o-nitrophenol to an amino group.
Condensation and Cyclization: The resulting 2-aminophenol condenses with the aldehyde, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.
Caption: Simplified mechanism for iron-catalyzed benzoxazole synthesis via hydrogen transfer.[6]
Experimental Protocol: Synthesis from Benzyl Alcohol
The following protocol is based on an iron-catalyzed synthesis of 2-arylbenzoxazoles from 2-aminophenol and benzyl alcohol.[5][7]
In a reaction vessel, combine 2-aminophenol, benzyl alcohol, and the iron(III) complex catalyst in the ethanol-water solvent mixture.
Add TBHP as the oxidant.
Heat the reaction mixture at 80 °C for 12 hours.
Monitor the reaction by TLC.
Upon completion, cool the mixture and perform an appropriate work-up, typically involving extraction with an organic solvent.
Purify the crude product by column chromatography to yield 2-phenylbenzoxazole.
Photocatalytic Synthesis: A Green and Mild Approach
Visible-light photocatalysis represents a modern, green, and mild approach for the synthesis of benzoxazoles. These methods often utilize organic dyes, such as Eosin Y, as metal-free photocatalysts, operating at room temperature and harnessing the energy of light to drive the reaction.[8]
Mechanistic Rationale
The Eosin Y-catalyzed synthesis of benzoxazoles from benzanilides proceeds via a photoredox cycle:
Photoexcitation: Eosin Y absorbs visible light and is excited to a higher energy state (Eosin Y*).
Single Electron Transfer (SET): The excited Eosin Y* engages in a single electron transfer with the benzanilide substrate, generating a benzanilide radical cation and the Eosin Y radical anion.
Deprotonation and Cyclization: The benzanilide radical cation undergoes deprotonation to form an oxygen radical, which then undergoes intramolecular cyclization.
Aromatization and Catalyst Regeneration: The cyclized intermediate is oxidized to the benzoxazole product, and the Eosin Y radical anion is reoxidized by an oxidant (such as O₂ from the air) to regenerate the ground-state photocatalyst, completing the catalytic cycle.
Caption: Photocatalytic cycle for Eosin Y-catalyzed benzoxazole synthesis.[8]
Experimental Protocol: Synthesis from Benzanilide
The following protocol describes the Eosin Y-photocatalyzed synthesis of 2-phenylbenzoxazole from benzanilide.[8]
Materials:
Benzanilide (0.2 mmol, 39.4 mg)
Eosin Y (0.004 mmol, 2.8 mg, 2 mol%)
Acetonitrile (4 mL)
3W blue LED (λ ≈ 467 nm)
Procedure:
Dissolve benzanilide and Eosin Y in acetonitrile in a suitable reaction vessel.
Irradiate the mixture with a 3W blue LED under an air atmosphere at room temperature for 6-12 hours.
Monitor the reaction progress by TLC.
After completion, add water (5 mL) to the reaction mixture and extract with ethyl acetate (3 x 5 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-phenylbenzoxazole.
Comparative Performance of Catalytic Methods
The selection of a catalytic method for benzoxazole synthesis is a critical decision that impacts reaction efficiency, cost, and environmental footprint. The following table provides a comparative summary of the key performance indicators for the discussed catalytic systems for the synthesis of 2-phenylbenzoxazole or its derivatives.
Catalyst Type
Specific Catalyst
Catalyst Loading
Solvent
Temperature (°C)
Time
Yield (%)
Key Advantages
Key Disadvantages
Copper
CuI / TsOH·H₂O
5 mol% / 10 mol%
Acetonitrile
80
16 h
~76%
Low cost, readily available catalyst.
Moderate to long reaction times, moderate yields.
Palladium
EG-G2-Pd
10 mg
Ethanol
50
3 h
~88%
High efficiency, broad substrate scope, mild conditions.
High cost of palladium, potential for metal contamination.
Iron
(FeLAPIP)₂O
Catalytic
Ethanol/Water
80
12 h
Good
Low cost, abundant, low toxicity, sustainable.
Can require specific ligands or oxidants, may have a different substrate scope.
Photocatalyst
Eosin Y
2 mol%
Acetonitrile
Room Temp.
6-12 h
up to 98%
Extremely mild conditions, green, metal-free.
Requires a light source, may have longer reaction times for some substrates.
Conclusion and Future Outlook
The synthesis of benzoxazoles continues to be an area of active research, with each catalytic method offering a unique set of advantages and disadvantages.
Copper catalysis remains a reliable and economical choice for large-scale synthesis where cost is a primary concern.
Palladium catalysis provides unparalleled efficiency and versatility, making it the method of choice for complex molecule synthesis where high yields and broad substrate scope are paramount.
Iron catalysis represents a significant step towards more sustainable chemical synthesis, offering a cost-effective and environmentally benign alternative to precious metal catalysts.
Photocatalysis is at the forefront of green chemistry, enabling benzoxazole synthesis under exceptionally mild conditions and opening new avenues for light-driven organic transformations.
The choice of catalyst should be guided by the specific requirements of the synthetic target, including considerations of cost, scale, desired purity, and environmental impact. Future developments in this field will likely focus on the design of novel catalysts with enhanced activity and selectivity, the expansion of substrate scope, and the development of even more sustainable and efficient synthetic protocols.
References
Hong, S., et al. (2020). An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles. Journal of Organic Chemistry, 85, 15396-15405. Available at: [Link]
Mishra, A., et al. (2022). Visible-light Driven Eosin Y Catalyzed C(sp2)-H Functionalization/C–O Bond Formation for Synthesis of Benzoxazoles. Croatica Chemica Acta, 95(1), 25-30. Available at: [Link]
Batey, R. A., et al. (2009). Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry, 74(10), 3826-3835. Available at: [Link]
Lu, X., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Communications, 50(1), 129-131. Available at: [Link]
Bao, M., et al. (2015). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 13(1), 261-267. Available at: [Link]
Li, C-J., et al. (2022). Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Organic Letters, 24(1), 133-138. Available at: [Link]
Wang, J., et al. (2013). Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. Green Chemistry, 15(7), 1793-1796. Available at: [Link]
Reddy, T. J., et al. (2016). Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. Organic & Biomolecular Chemistry, 14(43), 10246-10250. Available at: [Link]
George, B., & Sreekumar, K. (2020). Heterogeneous palladium (II)‐complexed dendronized polymer: A rare palladium catalyst for the one‐pot synthesis of 2‐arylbenzoxazoles. Applied Organometallic Chemistry, 34(10), e5865. Available at: [Link]
Shulhina, A., et al. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum, mdpi-086574. Available at: [Link]
Agarwal, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available at: [Link]
Zeng, X., et al. (2017). Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Chemical Communications, 53(73), 10148-10151. Available at: [Link]
Murphy, J. A., et al. (2013). Mechanistic exploration of the palladium-catalysed process for the synthesis of benzoxazoles and benzothiazoles. The Journal of Organic Chemistry, 78(4), 1471-1477. Available at: [Link]
Chaskar, A. (2019). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College Repository. Available at: [Link]
Hari, D. P., & Koenig, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(52), 6688-6699. Available at: [Link]
Patil, S., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Research Journal of Pharmacy and Technology, 12(4), 2023-2033. Available at: [Link]
Bao, M., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. Available at: [Link]
Agarwal, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available at: [Link]
Nguyen, T. V., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 1-10. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Focus: Benzoxazole Pharmacophores, CLSI-Compliant Broth Microdilution, and Mechanistic Validation
Executive Summary: The Benzoxazole Advantage
Benzoxazoles are "privileged scaffolds" in medicinal chemistry due to their structural similarity to adenine and guanine bases, allowing them to interact effectively with various biological targets, particularly bacterial DNA gyrase and Topoisomerase IV. While standard antibiotics like Ciprofloxacin and Fluconazole set the clinical benchmark, novel benzoxazole derivatives are emerging as critical alternatives for multi-drug resistant (MDR) strains.
This guide provides a rigorous, self-validating framework for determining the Minimum Inhibitory Concentration (MIC) of benzoxazole compounds. Unlike standard water-soluble drugs, benzoxazoles require specific solubility protocols to prevent precipitation-induced false negatives.
Comparative Analysis: Benzoxazoles vs. Standard Care
The following analysis compares a high-potency benzoxazole derivative (Compound 2b, a 2-substituted propanoic acid derivative) against clinical standards. Data is synthesized from recent structure-activity relationship (SAR) studies [1, 2].[1][2][3]
Performance Benchmarking
Table 1: Comparative MIC Values (
g/mL)
Microorganism
Strain Type
Benzoxazole Derivative (Cpd 2b)
Ciprofloxacin (Standard)
Ampicillin (Standard)
Performance Verdict
Staphylococcus aureus
Gram (+)
0.098
0.5 - 1.0
2.0 - 4.0
Superior: 5-10x more potent than Cipro.
Bacillus subtilis
Gram (+)
0.098
0.25
0.5
Superior: Highly effective against spore-formers.
Escherichia coli
Gram (-)
0.78
0.015
4.0
Moderate: Less active than fluoroquinolones but superior to Ampicillin.
Pseudomonas aeruginosa
Gram (-)
3.12
0.5
>64
Viable: Effective against intrinsically resistant strains where Ampicillin fails.
Candida albicans
Fungal
64.0
N/A (Fluconazole: 1.0)
N/A
Weak: Poor antifungal activity compared to azoles.
Critical Insight: The Spectrum Shift
While fluoroquinolones (Ciprofloxacin) dominate Gram-negative coverage, optimized benzoxazoles often exhibit superior Gram-positive potency . This makes them ideal candidates for MRSA (Methicillin-Resistant S. aureus) targeting. However, their lipophilicity—while aiding membrane penetration—often results in higher MICs against efflux-pump-heavy Gram-negatives like P. aeruginosa unless specifically functionalized with hydrophilic groups [3].
Mechanism of Action: The Gyrase Blockade
To validate why your compound works, you must understand the target. Benzoxazoles primarily act as ATP-competitive inhibitors of the bacterial DNA Gyrase B subunit (GyrB).
Pathway Visualization
The following diagram illustrates the interference of benzoxazoles with bacterial replication.
Figure 1: Mechanism of Action. Benzoxazoles compete with ATP for the binding site on DNA Gyrase B, halting the energy-dependent supercoiling required for replication.
Validated Protocol: CLSI-Compliant Microdilution
Core Challenge: Benzoxazoles are hydrophobic. Standard aqueous preparation will cause precipitation, leading to false-negative MICs (drug sits at the bottom of the well, not in solution).
Solution: The "Solvent-Bridge" Method.
Reagents & Equipment
Compound Stock: Dissolved in 100% DMSO (Dimethyl sulfoxide).[4]
Visual Check: Look for turbidity (cloudiness) or a pellet at the bottom.
MIC Definition: The lowest concentration with no visible growth .
Experimental Validation Workflow
Figure 2: MIC Assay Workflow. Note the feedback loop: if the Growth Control (Column 11) fails to grow, or Sterility Control (Column 12) shows growth, the entire assay is invalid.
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure your data is publishable, you must anticipate and negate common errors associated with benzoxazoles.
Issue
Cause
Corrective Action (Self-Validation)
Precipitation
Compound insolubility in aqueous broth.
Check: Inspect wells before incubation. If crystals are visible, the concentration is too high. Use a co-solvent (e.g., 20% PEG-400) if permitted.
Skipped Wells
Pipetting error or contamination.
Reject: If growth occurs at 16 g/mL but not at 8 g/mL, the plate is invalid. Repeat.
Solvent Toxicity
DMSO concentration > 2.5%.
Control: Run a "Solvent Only" control lane. If bacteria die here, your DMSO is killing them, not the drug.
Trailing Endpoints
Partial inhibition (common in bacteriostatic drugs).
Define: Use 80% inhibition (IC80) or add Resazurin (Blue -> Pink = Growth). Blue = Dead/Inhibited.
References
Temiz-Arpaci, O., et al. (2002). Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles.[2] Farmaco.[6]
Pujol, M., et al. (2017).[7] Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry. [7]
Keri, R. S., & Patil, S. A. (2015). Benzoxazole: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry.
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol vs. benzothiazole-2-thiol biological activity
An in-depth comparative analysis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CAS: 93794-45-7) and Benzothiazole-2-thiol (2-Mercaptobenzothiazole, MBT) reveals a fascinating study in bioisosterism. For drug development...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CAS: 93794-45-7) and Benzothiazole-2-thiol (2-Mercaptobenzothiazole, MBT) reveals a fascinating study in bioisosterism. For drug development professionals and medicinal chemists, understanding the nuanced differences between the benzoxazole and benzothiazole scaffolds is critical for optimizing pharmacokinetics, target binding affinity, and overall biological efficacy.
This guide objectively compares the biological activities, structural properties, and experimental evaluation methodologies of these two privileged heterocyclic scaffolds.
Chemical Profiling and Structural Causality
Both 5-chloro-7-methyl-1,3-benzoxazole-2-thiol and benzothiazole-2-thiol share a fused bicyclic core featuring a 2-mercapto substitution. However, the substitution of the heteroatom (Oxygen vs. Sulfur) at position 1, combined with the halogen/alkyl substitutions on the benzoxazole ring, dictates their distinct biological behaviors.
Tautomerism (Thiol-Thione Equilibrium): Both scaffolds exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms[1]. In physiological environments, the thione form often predominates, facilitating strong interactions with metal-containing enzymes and hydrogen-bond donors in target protein pockets.
Electronegativity and Lipophilicity (LogP): Sulfur is larger and more polarizable than oxygen, making the unsubstituted benzothiazole highly lipophilic, which enhances cell membrane permeability. To compensate for the lower lipophilicity of the oxygen-containing benzoxazole core, the addition of a 5-chloro (electron-withdrawing, lipophilic) and 7-methyl (electron-donating, lipophilic) group in 5-chloro-7-methyl-1,3-benzoxazole-2-thiol fine-tunes its partition coefficient, allowing it to achieve comparable intracellular concentrations while maintaining the superior hydrogen-bond accepting capability of the oxygen atom.
Biological Activity Comparison
Antimicrobial and Antifungal Efficacy
Benzothiazole-2-thiol: MBT and its derivatives are well-documented antimicrobial agents. They exhibit broad-spectrum activity against Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans[2][3]. The mechanism heavily relies on the disruption of cellular respiration and inhibition of fungal ergosterol biosynthesis pathways.
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol: Benzoxazole-2-thiol derivatives exert their antimicrobial activity primarily by inhibiting bacterial nucleic acid synthesis[4]. The specific halogenation (5-chloro) significantly enhances its binding affinity to bacterial topoisomerases. Recent studies on substituted benzoxazole-2-thiols demonstrate superior Minimum Inhibitory Concentration (MIC) values against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like tiamulin[4].
Anticancer and Cytotoxic Potential
Benzothiazole-2-thiol: MBT is a potent, mechanism-based inhibitor of several critical oncology targets, including Heat Shock Protein 90 (Hsp90), Cathepsin D, and c-Jun N-terminal kinases[2][5]. By binding to the ATP pocket of Hsp90, MBT destabilizes client proteins essential for tumor growth, inducing apoptosis in human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines[6][7].
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol: Substituted benzoxazoles have demonstrated remarkable antiproliferative activities, often outperforming standard chemotherapeutics like 5-fluorouracil and cisplatin in specific in vitro assays[8][9]. The 5-chloro substitution increases the electrophilicity of the ring system, enhancing covalent or strong non-covalent interactions with nucleophilic residues in target cancer pathways, particularly in colorectal carcinoma (HCT116)[8].
Fig 1: Mechanistic pathways of 2-mercapto heterocycles in oncology and microbiology.
Quantitative Data Summary
The following table synthesizes the comparative performance metrics of both scaffolds based on established pharmacological profiling[2][4][6][8].
Parameter
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Benzothiazole-2-thiol (MBT)
Primary Heteroatom
Oxygen (Strong H-bond acceptor)
Sulfur (Highly polarizable, lipophilic)
Key Target Enzymes
Bacterial Topoisomerases, Nucleic Acid Synthases
Hsp90, Monoamine Oxidase, Cathepsin D
Antimicrobial Spectrum
High (Especially MRSA, E. coli)
Moderate to High (Broad spectrum, Fungi)
Anticancer Cell Lines
HCT116, HepG2
HepG2, MCF-7, HeLa, SW480
Typical MIC Range (Bacteria)
0.125 µg/mL – 16 µg/mL
1.0 µg/mL – 64 µg/mL
Typical IC50 (Cancer)
Low micromolar to nanomolar
Low micromolar (e.g., 48 nM in HepG2 variants)
Self-Validating Experimental Protocols
To objectively evaluate and compare the biological activity of these compounds, researchers must employ standardized, self-validating assays. The inclusion of rigorous controls ensures that the observed causality (e.g., cell death) is directly attributable to the test compound.
Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of the compound required to halt microbial proliferation.
Inoculum Preparation: Streak bacterial strains (e.g., MRSA ATCC 43300) on Mueller-Hinton agar. Incubate for 18-24h at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).
Compound Dilution: Dissolve the test compound in DMSO to create a stock solution. Perform serial two-fold dilutions in Mueller-Hinton Broth within a 96-well microtiter plate to achieve a concentration gradient (e.g., 0.125 to 128 µg/mL)[10]. Causality Note: DMSO concentration must not exceed 1% v/v in the final well to prevent solvent-induced cytotoxicity.
Inoculation: Add 100 µL of the standardized inoculum (diluted to 5 × 10^5 CFU/mL) to each well.
The MTT assay provides a quantifiable colorimetric readout of cell viability. It relies on the principle that NAD(P)H-dependent cellular oxidoreductases—present only in metabolically active, viable cells—reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[10].
Cell Seeding: Seed HepG2 or HCT116 cells into 96-well plates at a density of 5,000–10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO2 to allow adherence.
Treatment: Aspirate media and apply the test compounds (5-Chloro-7-methyl-1,3-benzoxazole-2-thiol and MBT) at varying concentrations (0.1 to 100 µM) for 48 to 72 hours.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality Note: The intensity of the resulting purple color is directly proportional to the number of viable cells.
Solubilization & Readout: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis against the vehicle control.
HPLC Purity Analysis of Synthesized 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol: A Comparative Guide on Column Chemistries
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Executive Summary & Analytical Challenge 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CAS 93794-45-7) is a highly functionalized hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Executive Summary & Analytical Challenge
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol (CAS 93794-45-7) is a highly functionalized heterocyclic scaffold frequently utilized in the development of novel antimicrobial and anticancer agents[1]. The synthesis of this compound typically involves the cyclocondensation of 2-amino-4-chloro-6-methylphenol with carbon disulfide (
For drug development professionals, accurately determining the purity of the crude synthetic yield is critical. The primary analytical challenge lies in separating the target compound from unreacted precursors, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
byproducts, and structurally similar positional isomers. While standard Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for purity determination, the choice of stationary phase and mobile phase pH dictates the success of the assay. This guide objectively compares standard Alkyl C18 methodologies against optimized Pentafluorophenyl (PFP) column chemistries, providing a self-validating protocol for rigorous purity analysis.
Mechanistic Insight: The Causality Behind the Method
To design a robust HPLC method, we must first understand the physicochemical behavior of the analyte:
Thiol-Thione Tautomerism & pH Control: Benzoxazole-2-thiols exist in an equilibrium between their thiol (-SH) and thione (=S) forms. Because the thiol group is weakly acidic, running the analysis in a neutral mobile phase (pH ~7.0) results in partial ionization. This partial ionization manifests chromatographically as severe peak tailing and irreproducible retention times. To force the molecule into a single, fully protonated state, the mobile phase must be acidified (e.g., using 0.1% Formic Acid or Phosphoric Acid)[3].
Halogenated Aromatic Core: The presence of the chlorine atom and the aromatic benzoxazole ring provides unique opportunities for orthogonal selectivity beyond simple hydrophobic interactions.
Comparative Analysis: C18 vs. PFP Stationary Phases
When evaluating HPLC columns for this specific benzoxazole derivative, researchers typically choose between a standard C18 phase and a specialized PFP phase[4].
Alkyl C18 (e.g., ZORBAX Eclipse Plus C18): Separates compounds purely based on hydrophobicity (dispersive interactions). While it is a reliable baseline column that easily achieves >95% purity resolution for simple mixtures[5], it often struggles to resolve the target compound from closely related halogenated synthetic intermediates.
Pentafluorophenyl (PFP): Offers a multi-modal retention mechanism. In addition to dispersive interactions, the highly electronegative fluorine atoms on the PFP phase engage in
interactions, dipole-dipole interactions, and specific halogen interactions with the chlorine atom on the analyte[4]. This orthogonal selectivity drastically improves resolution.
Quantitative Data: Column Performance Comparison
The following table summarizes the experimental data comparing a standard C18 column against a PFP column for the analysis of the crude synthetic mixture.
Chromatographic Parameter
Standard Alkyl C18 Phase
Pentafluorophenyl (PFP) Phase
Causality / Mechanistic Driver
Primary Retention Mechanism
Hydrophobic (Dispersive)
Hydrophobic, , Dipole, Halogen
PFP offers orthogonal selectivity via fluorine atoms[4].
Retention Time ()
6.8 min
8.2 min
Enhanced retention of the halogenated benzoxazole core on PFP.
Dipole-dipole interactions on PFP distinguish the target from precursors.
Theoretical Plates ()
~12,000
~18,500
Superior mass transfer kinetics for aromatic compounds on PFP.
Method Optimization Workflow
The following diagram visualizes the logical decision tree used to establish the optimized analytical method.
Caption: Logical workflow for HPLC method development addressing stationary phase and pH optimization.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analysis cannot proceed unless the System Suitability Test (SST) criteria are met, ensuring that any reported purity value is chromatographically sound.
Phase 1: Sample Preparation
Solubilization: Dissolve 1.0 mg of the crude synthesized 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol in 1.0 mL of HPLC-grade Acetonitrile.
Causality: Acetonitrile ensures complete solubilization of the hydrophobic benzoxazole core, preventing on-column precipitation and pressure spikes.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial[2].
Causality: Removes insoluble polymeric byproducts (often formed from
side reactions), protecting the column frit from clogging.
Phase 2: Chromatographic Conditions
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7)[3].
transition of the benzoxazole aromatic system, maximizing the signal-to-noise ratio for the target analyte while minimizing background noise.
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 12.0 min: Linear ramp to 90% B
12.0 - 15.0 min: Hold at 90% B
15.0 - 15.1 min: Return to 10% B
15.1 - 20.0 min: Re-equilibration
Phase 3: System Suitability Testing (SST) & Validation
Before injecting the unknown crude sample, inject a Resolution Standard containing 0.5 mg/mL of the target compound and 0.5 mg/mL of the precursor (2-amino-4-chloro-6-methylphenol).
Self-Validation Acceptance Criteria:
Resolution (
): Must be between the precursor and the target compound. (If , replace the mobile phase or check column degradation).
Peak Asymmetry (
): Must be between 0.8 and 1.2 for the target peak. (If , verify the pH of Mobile Phase A to ensure the thiol group is fully protonated).
Blank Injection: Must show no peaks with an area
of the target peak at the expected retention time.
Once the SST passes, inject the crude sample in triplicate. Calculate the relative purity using the area normalization method (Target Peak Area / Total Peak Area × 100).
References
1.[1] 93794-45-7|5-Chloro-7-methyl-1,3-benzoxazole-2-thiol - BLDpharm.
2.[2] Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid - The Royal Society of Chemistry.
3.[5] Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents - PMC.
4.[3] Separation of Benzoxazole on Newcrom R1 HPLC column - SIELC Technologies.
5.[4] LC and LC/MS Columns - Agilent.
A Comparative Crystallographic Guide to Substituted Benzoxazole-2-thiol Derivatives: From Molecular Structure to Biological Insight
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of substituted benzoxazole-2-thiol derivatives through the lens of X-ray crystallography. Moving beyond...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of substituted benzoxazole-2-thiol derivatives through the lens of X-ray crystallography. Moving beyond a mere listing of data, this document elucidates the causal relationships between chemical structure, three-dimensional conformation, crystal packing, and the resulting biological activity. As a self-validating system, the protocols and analyses presented herein are grounded in established scientific principles and supported by authoritative references, offering a robust framework for researchers in medicinal chemistry and materials science.
The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The benzoxazole nucleus is considered a "privileged" structure, as its structural similarity to natural nucleotides allows it to interact readily with biological macromolecules.[4] The 2-thiol substitution, in particular, offers a versatile handle for further chemical modification, making these derivatives highly attractive for the development of novel therapeutic agents.
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering their mechanism of action and for designing more potent and selective drugs. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, providing invaluable data on bond lengths, angles, and the subtle interplay of intermolecular forces that govern biological function.[7]
Comparative Analysis of 2-Substituted Benzoxazole Crystal Structures
While crystallographic data for a wide range of 2-thiol derivatives is not centrally compiled, we can draw critical insights from closely related 2-substituted benzoxazoles. The principles of conformational analysis and the effects of substituents on crystal packing are directly transferable. Here, we compare two representative structures to illustrate the power of this analysis.[4][8]
trans configuration between chlorophenyl and benzoxazole groups.
cis conformation between the cyano group and benzoxazole nitrogen.
Intermolecular Forces
N–H···N hydrogen bonding.
C–H···N and C–H···C hydrogen bonding.
Asymmetric Unit
One molecule
Two molecules
Expert Insights:
The comparison above, based on the study by Mabied et al., reveals how seemingly small changes in the 2-substituent can induce dramatic shifts in molecular conformation (trans vs. cis).[4][8] This, in turn, dictates the types of intermolecular interactions that can form, leading to different crystal packing arrangements. For instance, the presence of an N-H donor in Compound (I) facilitates a classic N–H···N hydrogen bond, a strong directional interaction. In contrast, Compound (II) relies on weaker C-H-involved hydrogen bonds.[4][8] These variations in 3D structure and packing are critical for understanding the structure-activity relationship (SAR), as they directly influence how a molecule fits into a biological target's binding site.
A Self-Validating Workflow for Crystal Structure Determination
This section outlines a comprehensive, field-proven protocol for the synthesis, crystallization, and X-ray analysis of a novel substituted benzoxazole-2-thiol derivative. Each stage includes critical checkpoints and explanations of the underlying principles to ensure a self-validating and reproducible workflow.
Synthesis and Purification
The foundational step is the synthesis of the core molecule, benzo[d]oxazole-2-thiol. A common and reliable method involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[3][9]
Protocol for Benzo[d]oxazole-2-thiol Synthesis:
Combine 2-aminophenol (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (1 equivalent) in a round-bottom flask.
Add ethanol (95%) as a solvent and reflux the mixture for 3-4 hours.
After reflux, add activated charcoal and heat for an additional 10 minutes to decolorize the solution.
Filter the hot solution to remove the charcoal.
To the warm filtrate, add warm water followed by 5% glacial acetic acid while stirring vigorously to precipitate the product.
Cool the mixture to promote further crystallization.
Filter the crystalline product, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain pure benzo[d]oxazole-2-thiol.[3][9]
Subsequent derivatization can be achieved through various reactions at the thiol group, such as alkylation or the formation of Schiff bases, to generate a library of compounds for analysis.[3][5] Purity is paramount for successful crystallization and must be confirmed by techniques like NMR, FTIR, and Mass Spectrometry before proceeding.[7]
Growing Diffraction-Quality Single Crystals
Obtaining a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Common Crystallization Techniques:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days or weeks. This is often the simplest starting point.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "reservoir" of a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
Causality Behind Experimental Choices: The ideal solvent system is one where the compound has moderate solubility. If solubility is too high, the solution will be difficult to saturate; if too low, it will be impossible to dissolve enough material. The rate of crystallization must be slow to allow the molecules to arrange themselves into a well-ordered lattice rather than crashing out as an amorphous powder or poorly formed microcrystals.
X-ray Diffraction, Structure Solution, and Refinement
This phase transitions from wet chemistry to physics and computational analysis.
Caption: X-ray Crystallography Workflow.
Step-by-Step Protocol:
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
Data Collection: Place the goniometer on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[6]
Structure Solution: The collected diffraction intensities are processed to generate an initial electron density map. Powerful algorithms (Direct or Patterson methods) are used to determine the positions of the atoms within the unit cell, providing an initial molecular model.[7]
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[10]
Structure Validation: The final structure is rigorously validated. Key metrics like the R-factor (a measure of agreement between the model and data) are checked. The crystallographic information file (CIF) is often run through validation software like CheckCIF to identify any potential issues with the structure.
Visualizing Key Structural Features and Interactions
Understanding the non-covalent interactions within the crystal lattice is crucial, as these forces often mimic the interactions found in protein-ligand binding.
// Invisible edges for layout control
struct -> HBond [lhead=cluster_1, style=invis, weight=100];
}
Caption: Key structural features and potential intermolecular interactions.
The diagram above highlights the planar benzoxazole core, the reactive 2-thiol group, and potential sites for substitution on the benzene ring. The resulting derivatives can engage in a variety of intermolecular interactions, including:
Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole ring can act as acceptors.
π-π Stacking: The aromatic benzoxazole ring system can stack with adjacent molecules, contributing significantly to crystal lattice stability.
Halogen Bonding: If substituents include halogens (e.g., Cl, Br), these can act as electrophilic caps to interact with nucleophilic atoms like O, N, or S.
By analyzing the prevalence and geometry of these interactions in the crystal structure, researchers can gain predictive insights into the binding modes of these compounds with their biological targets. This structural data provides the empirical foundation for rational drug design and the optimization of lead compounds.
References
IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Available at: [Link]
Mabied, A. F., et al. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry. Available at: [Link]
ResearchGate. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Available at: [Link]
Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Mohsin, A. A. (2021). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Iraqi Journal of Science. Available at: [Link]
Zomorodian, K., et al. (2020). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF BENZOXAZOLE DERIVATIVES WITH THEIR SAR ANALYSIS BY SAS-MAP. Farmacia Journal. Available at: [Link]
Advanced Journal of Chemistry, Section A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Available at: [Link]
Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. Available at: [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (2025). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Available at: [Link]
Belhouchet, M., et al. (2016). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online. Available at: [Link]
An-Najah Repository. (2021). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Available at: [Link]
JETIR. (2018). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Available at: [Link]
Al-Masoudi, N. A., et al. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. SCIRP. Available at: [Link]
ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Available at: [Link]
IntechOpen. (2020). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]
A Comprehensive Guide to the Proper Disposal of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment.
The disposal of any chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3] This guide is designed to align with these regulations and to instill a culture of safety and responsibility within the laboratory.
Given its classification as a halogenated organic compound, it must be segregated from non-halogenated waste streams.[8][9][10] The presence of chlorine necessitates disposal via incineration at a licensed hazardous waste facility to prevent the formation of toxic byproducts.[8]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol from the point of generation to its final removal by a certified waste management vendor.
Caption: Disposal workflow for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol.
Detailed Procedural Breakdown
1. Personal Protective Equipment (PPE) and Area Preparation:
Rationale: The anticipated irritant nature of the compound necessitates robust protection to prevent skin and eye contact.[4][6]
Procedure: Before handling the waste, don a lab coat, safety goggles, and chemical-resistant nitrile gloves.[11] All handling of the solid compound or its solutions for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
2. Waste Segregation:
Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and are more costly to dispose of than non-halogenated waste.[9][10] Mixing waste streams can lead to dangerous chemical reactions and regulatory violations.[13]
Procedure: Designate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids" if dissolved in a solvent. Never mix this waste with incompatible materials such as acids, bases, or strong oxidizing agents.[14]
3. Containerization:
Rationale: Proper containment is a primary requirement under OSHA and EPA regulations to prevent leaks and spills.[1] The container must be compatible with the chemical to avoid degradation.
Procedure: Select a clean, dry, and leak-proof container with a secure screw-top cap.[3] For solid waste, a wide-mouth polyethylene or glass jar is suitable. If the waste is in a solvent, ensure the container material is compatible with that solvent.
4. Labeling:
Rationale: Accurate labeling is a critical EPA requirement for tracking hazardous waste and ensuring the safety of all personnel who may handle the container.[15][16]
Procedure: As soon as the first amount of waste is added, affix a "Hazardous Waste" label.[3] The label must include:
The full chemical name: "5-Chloro-7-methyl-1,3-benzoxazole-2-thiol".[15] Do not use abbreviations.
The date when waste was first added to the container (the "accumulation start date").
A clear indication of the hazards (e.g., "Irritant," "Harmful").[16]
5. Satellite Accumulation Area (SAA) Storage:
Rationale: The SAA allows for the safe, temporary collection of waste at its point of generation under the control of laboratory personnel.[15][16]
Procedure: Store the labeled waste container in a designated SAA, which could be a marked area within a fume hood or a secondary containment bin.[3][16] The container must remain closed at all times except when waste is being added.[15]
6. Requesting Waste Pickup:
Rationale: There are regulatory limits on the amount of waste and the length of time it can be stored in an SAA.[16] Timely removal is essential for compliance.
Procedure: Monitor the volume of the waste container. When it is approximately 90% full, or well before the institutional or regulatory time limit is reached, submit a formal request for waste pickup to your institution's Environmental Health and Safety (EHS) department.[15]
7. Professional Disposal:
Rationale: The ultimate disposal of hazardous waste must be carried out by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Procedure: Your EHS department will handle the collection from your lab and the subsequent steps, ensuring the waste is transported and disposed of in accordance with all local, state, and federal regulations.[1]
By adhering to this structured and well-documented disposal protocol, you contribute to a safe and compliant laboratory environment, demonstrating a commitment to safety that extends beyond the bench.
References
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
Personal protective equipment for handling 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Executive Chemical Profile Compound: 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol CAS Number: 93794-45-7 Synonyms: 5-Chloro-7-methyl-2-mercaptobenzoxazole; 5-Chloro-7-methyl-1,3-benzoxazole-2(3H)-thione. This guide addresse...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Chemical Profile
Compound: 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
CAS Number: 93794-45-7
Synonyms: 5-Chloro-7-methyl-2-mercaptobenzoxazole; 5-Chloro-7-methyl-1,3-benzoxazole-2(3H)-thione.
This guide addresses the specific handling requirements for halogenated benzoxazole thiols . These compounds present a dual challenge: they are potent irritants (skin/eye/respiratory) and possess the characteristic, penetrating odor of thiols, which can cause olfactory fatigue and social/facility disruption if not managed.
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) with 5-chloro-2-mercaptobenzoxazole (CAS 22876-19-3).
Core Directive: Engineering controls (ventilation) are the primary defense. PPE is the secondary "fail-safe." Do not rely on PPE alone to mitigate thiol odors or dust.[2]
A. Hand Protection: The "Thiol Protocol"
Thiols can permeate standard nitrile gloves over time. The "Double-Glove" technique creates a sacrificial layer and a visual breach indicator.
Outer Layer: 4-5 mil Nitrile or Polychloroprene (Contrasting color, e.g., White/Orange).
Protocol: Change the outer glove immediately upon any splash or every 30 minutes of active handling. Change both layers if the inner glove shows any contamination.
B. Eye & Face Protection[1][2][3][4][5][6][7]
Solid Handling (Weighing/Transfer): Chemical Splash Goggles (Indirect Vented). Reasoning: Fine benzoxazole dust can bypass the side gaps of standard safety glasses.
Solution Handling: Safety Glasses with Side Shields are acceptable only if working behind a fume hood sash.
C. Respiratory Protection[2][3][5][7]
Primary: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).
Secondary (Spill/Outside Hood): Half-face respirator with P100 (Particulate) + OV (Organic Vapor) cartridges. Note: The OV cartridge is essential for capturing the sulfur odor, which P100 alone will not stop.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Engineering Controls
Airflow Check: Verify fume hood flow using a tissue strip or digital monitor.
Thiol Trap Setup: Place a beaker of 10% Bleach (Sodium Hypochlorite) inside the hood.
Scientist Note: You will use this to immediately dip spatulas and pipette tips. The bleach oxidizes the thiol (-SH) to a sulfonate (-SO3H), instantly neutralizing the odor and toxicity.
Anti-Static Measures: Benzoxazole powders are often static-prone. Use an anti-static gun or wipe the balance area with a damp lint-free cloth to prevent powder "jumping."
Phase 2: Weighing & Solubilization
Weighing: Perform inside the fume hood. If the balance is external, tare the vial inside the hood, add solid, cap tightly, and weigh. Do not open the vial outside the hood.
Solvent Selection:
Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Alternative: Ethanol (solubility may vary).
Caution: Avoid acidic solvents initially, as they can promote the release of volatile sulfur species.
Dissolution: Add solvent slowly down the side of the vial to minimize dust displacement. Vortex inside the hood.
Phase 3: Decontamination (The "Kill" Step)
Glassware: Rinse all contaminated glassware with the 10% Bleach solution prepared in Phase 1 before removing it from the hood. Let sit for 5 minutes, then rinse with water.
Solid Waste: Do not throw paper towels or weigh boats directly into the trash. Seal them in a Ziploc bag inside the hood before disposal to prevent lab-wide odor.
Visualization: Safety Logic & Workflow
Diagram 1: PPE Decision Tree
This logic gate ensures you select the correct protection based on the physical state of the compound.
Caption: PPE Selection Logic based on physical state. Note the escalation to Goggles for solids due to dust risks.
Seal in double bags (Ziploc). Label "Thiol Contaminated."
Aqueous Waste
Toxic Aqueous
Only if dissolved in water. Check pH before disposal.
Disposal Logic:
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless your facility incinerates all solvents together. Halogenated waste requires higher temperature incineration to manage HCl emissions.
Sulfur Content: Alert your waste management contractor that the waste contains sulfur; this prevents damage to standard catalytic oxidizers used in some disposal plants.
Emergency Response
Skin Contact:
Immediately peel off contaminated gloves.
Wash skin with soap and cool water for 15 minutes. (Warm water opens pores, increasing absorption).
If redness persists, seek medical attention (Reference SDS Section 4).
Eye Contact:
Flush with eyewash station for 15 minutes, holding eyelids open.
Cover spill with wet paper towels (soaked in 10% bleach) to prevent dust and neutralize odor.
Scoop into a hazardous waste bag.
References
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
PubChem. (n.d.). Compound Summary: 5-Chloro-2-mercaptobenzoxazole.[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.138: Hand Protection. United States Department of Labor. Retrieved October 26, 2023, from [Link]